7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C13H14BrNO2 |
|---|---|
分子量 |
304.21 g/mol |
IUPAC 名称 |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
InChI 键 |
MBOHAVAGDOGRBS-RXCFTJSRSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2 |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a deuterated analog of a key intermediate in the synthesis of pharmacologically active compounds, notably Aripiprazole. This document details its chemical properties, synthesis, and biological activity, with a focus on its application in research and drug development. The inclusion of deuterium in the butoxy chain makes it a valuable tool for pharmacokinetic and metabolic studies. Detailed experimental protocols for its synthesis and for assessing its biological activity as a monoamine oxidase A (MAO-A) inhibitor are provided.
Introduction
This compound is a synthetic, isotopically labeled organic compound belonging to the quinolinone family. The quinolinone core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The defining feature of this specific molecule is the presence of eight deuterium atoms on the 4-bromobutoxy side chain. This isotopic labeling is strategically employed to investigate the metabolic fate of the molecule and related pharmaceutical compounds. Deuteration can significantly alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and potentially a more favorable side-effect profile.
This compound is primarily recognized as a crucial intermediate in the synthesis of Aripiprazole-d8, a deuterated version of the atypical antipsychotic drug Aripiprazole. Its weak inhibitory activity against monoamine oxidase A (MAO-A) also suggests potential, albeit modest, applications in neuropharmacology research.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic and analytical procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₆D₈BrNO₂ | [1] |
| Molecular Weight | 304.21 g/mol | [1] |
| CAS Number | 1427053-44-8 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 110-114 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane | [3] |
Synthesis
The synthesis of this compound is typically achieved through the alkylation of 7-hydroxyquinolin-2(1H)-one with a deuterated 1,4-dihalobutane, such as 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8. The general synthetic scheme is presented below.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of the non-deuterated analog and related deuterated compounds.[1][2][4][5]
Materials:
-
7-Hydroxyquinolin-2(1H)-one
-
1,4-Dibromobutane-d8 (or 1,4-Dichlorobutane-d8)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Acetonitrile, Ethanol, or Tetrahydrofuran (THF) as the reaction solvent
-
Methanol for recrystallization
-
Ethyl acetate and Hexane for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-hydroxyquinolin-2(1H)-one in a suitable polar solvent such as acetonitrile.
-
Addition of Base: Add a base, for instance, potassium carbonate, to the solution and stir the mixture for approximately 5-15 minutes at room temperature.[4][5]
-
Alkylation: Add 1,4-dibromobutane-d8 to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 70-100 °C) and maintain the reaction for several hours (e.g., 1 to 15 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a solvent like methanol or by column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[2]
References
- 1. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]
- 3. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 4. CN108218771A - Deuterated Aripiprazole and its preparation method and application - Google Patents [patents.google.com]
- 5. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
In-Depth Technical Guide: 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 7-(4-Bromobutoxy)quinolin-2(1H)-one and its deuterated analog, 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, with a focus on their molecular characteristics, synthesis, and biological relevance. This information is intended to support research and development activities in medicinal chemistry and pharmacology.
Core Compound Data
Quantitative data for 7-(4-Bromobutoxy)quinolin-2(1H)-one and its deuterated form are summarized below. The inclusion of a deuterated analog is particularly relevant for pharmacokinetic and metabolic studies, where mass spectrometry is used for quantification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 7-(4-Bromobutoxy)quinolin-2(1H)-one | C₁₃H₁₄BrNO₂ | 296.16 | 203395-59-9 |
| This compound | C₁₃H₆D₈BrNO₂ | 304.21 | 1427053-44-8[1] |
Experimental Protocols
Synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one
The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one is a critical process, as this compound serves as a key intermediate in the manufacturing of antipsychotic drugs such as aripiprazole and brexpiprazole.[2][3] A common synthetic route involves the alkylation of 7-hydroxyquinolin-2(1H)-one.
Materials:
-
7-hydroxyquinolin-2(1H)-one
-
1,4-dibromobutane
-
Potassium hydroxide
-
Methanol
-
Water
-
Acetonitrile
-
Sodium iodide
-
Triethylamine
-
An appropriate tertiary amine base
-
A suitable organic solvent (e.g., dimethylformamide)
Procedure:
-
To a reaction vessel, add 7-hydroxyquinolin-2(1H)-one and a suitable solvent.
-
Add potassium hydroxide to the mixture and stir at room temperature.
-
Introduce 1,4-dibromobutane to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and filter the solids.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, for example, by recrystallization from a solvent system like methanol and water to yield 7-(4-Bromobutoxy)quinolin-2(1H)-one.
Biological Activity and Signaling Pathways
7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone has been identified as a weak inhibitor of monoamine oxidase A (MAO-A), with a reported IC50 value of approximately 183 μM.[4] This suggests potential applications in the field of neuropharmacology.[4]
MAO-A is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. The breakdown of these neurotransmitters is essential for terminating their signaling. The catalytic activity of MAO-A also produces hydrogen peroxide and other reactive oxygen species, which can contribute to oxidative stress and apoptosis.
The inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is leveraged by certain antidepressant medications. The MAO-A signaling pathway is also implicated in apoptosis, where it is believed to be downstream of p38 kinase and Bcl-2, and upstream of caspase-3.
Below is a diagram illustrating the role of MAO-A in the degradation of monoamine neurotransmitters.
The following diagram illustrates a general experimental workflow for assessing the inhibitory activity of a compound against MAO-A.
References
Technical Guide: Certificate of Analysis for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and experimental protocols related to the characterization of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8. While a specific Certificate of Analysis for a particular batch was not publicly available, this document synthesizes typical analytical specifications and methodologies based on data for the deuterated compound and its non-deuterated analog, 7-(4-Bromobutoxy)quinolin-2(1H)-one.
Compound Information
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 1427053-44-8 | [1] |
| Molecular Formula | C₁₃H₆D₈BrNO₂ | [1] |
| Molecular Weight | 304.21 g/mol | [1] |
| Structure | A quinolinone core with a deuterated bromobutoxy group at the 7-position. | [2] |
Analytical Specifications
The following table summarizes the typical analytical specifications for this compound and its non-deuterated analog.
| Test | Specification | Method |
| Appearance | White to off-white or peachy solid | Visual Inspection |
| Purity (non-deuterated) | ≥95% - 99.26% | HPLC |
| Melting Point (non-deuterated) | 110-114 °C, 126-128 °C | Capillary Method |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Isotopic Enrichment | Report Value | Mass Spectrometry |
Physicochemical Properties (Non-Deuterated Analog)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄BrNO₂ | [3][4] |
| Molecular Weight | 296.16 g/mol | [3][4] |
| Melting Point | 126-128 °C | [5] |
| Boiling Point | 475.3°C at 760 mmHg | [5] |
| Density | 1.4 g/cm³ | [5] |
Experimental Protocols
4.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is based on the analysis of the non-deuterated analog and is applicable for purity assessment.[3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: XBridge C18, 150 x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program:
-
0-3 min: 10% B
-
3-15 min: 10% to 95% B
-
15-23 min: 95% B
-
23-25 min: 95% to 10% B
-
25-30 min: 10% B[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 210 nm.[3]
-
Diluent: Acetonitrile:Water (80:20).[3]
4.2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation
The following describes the parameters for the non-deuterated analog. For the deuterated version, the signals corresponding to the butoxy chain would be absent in the ¹H NMR spectrum.
-
Instrumentation: 400 MHz NMR Spectrometer.[3]
-
Solvent: DMSO-d₆.[3]
-
¹H NMR Data (Non-deuterated): δ 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H).[3]
-
¹³C NMR Data (Non-deuterated): δ 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74.[3]
4.3. Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
Expected Ion (Non-deuterated): [M+H]⁺ = 296.[3]
-
Expected Ion (Deuterated): [M+H]⁺ ≈ 304.
-
Isotopic Enrichment Analysis: The relative intensities of the deuterated and non-deuterated parent ions are used to calculate the isotopic enrichment.
Synthesis Outline
The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one involves the alkylation of 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane in the presence of a base like potassium hydroxide.[2] The deuterated analog is synthesized using a deuterated version of 1,4-dibromobutane.[2]
Visualizations
6.1. Certificate of Analysis Workflow
The following diagram illustrates a typical workflow for generating a Certificate of Analysis for a chemical compound.
Caption: General workflow for a Certificate of Analysis.
6.2. Synthesis Pathway
This diagram shows the synthetic route to 7-(4-Bromobutoxy)quinolin-2(1H)-one.
Caption: Synthesis of the target compound.
Biological Context
7-(4-Bromobutoxy)quinolin-2(1H)-one is a known impurity and intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole.[3][6] The non-deuterated compound has been identified as a weak inhibitor of monoamine oxidase A (MAO-A).[2] The deuterated version serves as a valuable internal standard for pharmacokinetic and metabolic studies of Aripiprazole and related compounds.[2]
References
- 1. This compound | CAS#:1427053-44-8 | Chemsrc [chemsrc.com]
- 2. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]
- 3. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]
- 4. 7-(4-Bromobutoxy)-quinoline-2(1H)-one | C13H14BrNO2 | CID 10756315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
In-Depth Technical Guide: Deuterium Labeling Position in 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
This technical guide provides a comprehensive overview of the synthesis and deuterium labeling of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a key intermediate in the synthesis of deuterated pharmaceutical compounds such as Aripiprazole-d8. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is an isotopically labeled synthetic compound belonging to the quinolinone family. The incorporation of deuterium (d8) into the molecule is crucial for various applications, including pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantification analysis using techniques like HPLC-MS/MS.[1][2] The deuterium labeling enhances metabolic stability without significantly altering the molecule's chemical properties, a feature of growing interest in drug development.
Deuterium Labeling Position
The designation "-d8" in this compound signifies the presence of eight deuterium atoms. Based on the nomenclature found in the literature, "7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone", the deuterium atoms are located on the 4-bromobutoxy chain.[1] Specifically, all eight hydrogen atoms on the four-carbon chain are replaced by deuterium atoms.
The quinolinone core remains unlabeled in this specific isotopologue. The strategic placement of deuterium on the metabolically susceptible butoxy chain is a common strategy to investigate and improve the pharmacokinetic profile of drugs derived from this intermediate.
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the alkylation of 7-hydroxyquinolin-2(1H)-one with a deuterated alkylating agent. The general synthetic approach is outlined below.
Synthetic Pathway
The synthesis involves a nucleophilic substitution reaction where the hydroxyl group of 7-hydroxyquinolin-2(1H)-one, after being deprotonated by a base, attacks the deuterated 1,4-dibromobutane.
Caption: Synthetic pathway for this compound.
Key Experimental Protocol
The following is a representative experimental protocol synthesized from literature descriptions for the preparation of the non-deuterated analogue, which is directly applicable for the synthesis of the deuterated compound by substituting 1,4-dibromobutane with its deuterated counterpart.[1][3]
-
Reaction Setup: To a round-bottomed flask, add 7-hydroxyquinolin-2(1H)-one and a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as potassium hydroxide or potassium carbonate, to the mixture and stir for a short period at room temperature to facilitate the formation of the phenoxide salt.
-
Alkylation: Introduce 1,4-dibromobutane-d8 to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][3]
-
Work-up: After the reaction is complete, cool the mixture. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like methanol or by column chromatography, to yield the final product, this compound.[1]
Data Presentation
| Compound | Purity | Isotopic Abundance | Reference |
| Hydroxyzine-d8 | 99.5% | Not Specified | [2] |
| Aripiprazole-d8 | 99.93% | >99% | [2][4] |
Logical Workflow for Synthesis and Quality Control
The following diagram illustrates the logical workflow from synthesis to quality control for this compound.
Caption: Workflow for the synthesis and quality control of this compound.
Conclusion
The deuterium labeling in this compound is specifically located on the butoxy chain, a result of using deuterated 1,4-dibromobutane in its synthesis. The established synthetic protocols for the non-deuterated analogue are directly applicable for the preparation of this isotopically labeled compound. The high purities and isotopic abundances achieved for related deuterated pharmaceuticals underscore the robustness of these synthetic methods. This guide provides essential technical information for researchers and scientists working with deuterated compounds in drug discovery and development.
References
- 1. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]
- 2. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 4. CN108218771A - Deuterated Aripiprazole and its preparation method and application - Google Patents [patents.google.com]
Isotopic Purity of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a deuterated analog of a key intermediate in the synthesis of Aripiprazole.[1][2] The precise quantification of isotopic enrichment is critical for its application in pharmacokinetic and metabolic studies, where it often serves as an internal standard.[1] This document outlines the analytical techniques, experimental protocols, and data interpretation necessary for the robust characterization of this compound.
Introduction
This compound is the deuterated form of 7-(4-bromobutoxy)quinolin-2(1H)-one, where eight hydrogen atoms on the butoxy chain have been replaced with deuterium. This isotopic labeling is instrumental in drug development, particularly in studies involving quantitative analysis by mass spectrometry.[3] The stability of the carbon-deuterium bond can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles. Therefore, ensuring high isotopic purity is paramount.
This guide details a dual-pronged approach for determining isotopic purity, employing both High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This combined strategy allows for a thorough evaluation of both the overall isotopic enrichment and the site-specific incorporation of deuterium.
Quantitative Data Summary
The isotopic purity of a representative batch of this compound was determined using HRMS and NMR. The following tables summarize the quantitative data obtained.
Table 1: Isotopic Distribution by High-Resolution Mass Spectrometry (HRMS)
| Isotopic Species | Molecular Formula | Theoretical m/z [M+H]⁺ | Measured Relative Abundance (%) |
| d8 (Fully Deuterated) | C₁₃H₆D₈BrNO₂ | 304.1133 | 98.5 |
| d7 | C₁₃H₇D₇BrNO₂ | 303.1070 | 1.1 |
| d6 | C₁₃H₈D₆BrNO₂ | 302.1007 | 0.2 |
| d5 | C₁₃H₉D₅BrNO₂ | 301.0944 | <0.1 |
| d4 | C₁₃H₁₀D₄BrNO₂ | 300.0881 | <0.1 |
| d3 | C₁₃H₁₁D₃BrNO₂ | 299.0818 | <0.1 |
| d2 | C₁₃H₁₂D₂BrNO₂ | 298.0755 | <0.1 |
| d1 | C₁₃H₁₃DBrNO₂ | 297.0692 | <0.1 |
| d0 (Non-Deuterated) | C₁₃H₁₄BrNO₂ | 296.0629 | <0.1 |
Table 2: Site-Specific Deuteration by ¹H and ²H NMR Spectroscopy
| Position in Butoxy Chain | ¹H NMR Integration (Residual Protons) | Calculated % Deuteration |
| C1' | 0.02 | 99.0 |
| C2' | 0.03 | 98.5 |
| C3' | 0.03 | 98.5 |
| C4' | 0.02 | 99.0 |
| Overall | >98.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments performed to determine the isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the overall isotopic enrichment and the distribution of different deuterated species.
Instrumentation: A quadrupole orbitrap high-resolution mass spectrometer (Q-Orbitrap HRMS) coupled with a liquid chromatography system.[5]
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. A working solution of 1 µg/mL is prepared by further dilution with methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Resolution: 70,000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: The extracted ion chromatograms for each isotopic species (d0 to d8) are integrated. The relative abundance of each species is calculated as a percentage of the total integrated area of all isotopic species.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structural integrity and determine the site-specific deuteration levels.[3]
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
¹H NMR Protocol:
-
Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of a non-deuterated solvent (e.g., DMSO) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 64.
-
Relaxation Delay: 30 s (to ensure full relaxation for quantitative analysis).
-
-
Data Analysis: The integrals of the residual proton signals corresponding to the butoxy chain are compared to the integral of the internal standard. The percentage of deuteration at each position is calculated by comparing the observed proton signal intensity to the theoretical intensity for a non-deuterated sample.
²H NMR Protocol:
-
Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.7 mL of a protonated solvent (e.g., CHCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment without lock.
-
Number of Scans: 256 or more to achieve adequate signal-to-noise.
-
-
Data Analysis: The chemical shifts in the ²H spectrum should correspond to the ¹H chemical shifts of the butoxy chain protons.[7] The relative integrals of the deuterium signals can be used to confirm the distribution of deuterium across the different positions.
Visualizations
The following diagrams illustrate the workflow for determining isotopic purity and the relationship between the analytical techniques employed.
Caption: Workflow for isotopic purity determination.
Caption: Analytical techniques and their contributions.
Conclusion
The determination of isotopic purity for this compound requires a multi-faceted analytical approach. The combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the material, ensuring its suitability for use in sensitive applications such as drug metabolism and pharmacokinetic studies. The methodologies outlined in this guide provide a robust framework for the quality control and release of this and other deuterated pharmaceutical compounds.
References
- 1. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-(4-Bromobutoxy)-2(1H)-quinolinone | CAS Number 203395-59-9 [klivon.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
In-Depth Technical Safety Guide: 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
Disclaimer: No specific Safety Data Sheet (SDS) for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 was found. The following information is compiled from data available for the non-deuterated analogue, 7-(4-Bromobutoxy)quinolin-2(1H)-one, and a structurally related compound, 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. This guide should be used as a supplementary resource, and it is imperative to consult a certified SDS for the specific compound before handling.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of 7-(4-Bromobutoxy)quinolin-2(1H)-one and its deuterated form. The data for the deuterated compound is limited, and values from the non-deuterated analogue are provided for reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄D₈BrNO₂ | - |
| C₁₃H₁₄BrNO₂ (non-deuterated) | [1] | |
| Molecular Weight | 304.21 g/mol | [2] |
| 296.16 g/mol (non-deuterated) | [1][3] | |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 126-128 °C (non-deuterated) | [5] |
| 110-114 °C (non-deuterated) | [4] | |
| Boiling Point | 475.3°C at 760 mmHg (non-deuterated) | [5] |
| Flash Point | 241.3±28.7 °C (non-deuterated) | [5] |
| Density | 1.4±0.1 g/cm³ (non-deuterated) | [5] |
Computational Data
The following table presents computational chemistry data for 7-(4-Bromobutoxy)quinolin-2(1H)-one.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 42.09 Ų | [1] |
| LogP | 3.082 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 5 | [1] |
Hazard Identification and Precautionary Measures
Based on the hazard information for the structurally similar compound 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, the following hazards may be associated with this compound.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[6] |
| H319 | Causes serious eye irritation.[6] |
| H335 | May cause respiratory irritation.[6] |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fumes.[6] |
| P271 | Use only outdoors or in a well-ventilated area.[6] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[6] |
| P264 | Wash all exposed external body areas thoroughly after handling.[6] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available in the provided search results. Standard toxicological assays would be required to determine specific data such as LD50 and LC50 values.
Safe Handling and Storage
The following guidelines for safe handling and storage are based on information for related compounds.
Handling:
-
Avoid all personal contact, including inhalation of dust or fumes.[6]
-
Use in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6]
-
Do not eat, drink, or smoke when handling this compound.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.
Emergency Procedures
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention in case of irritation.[6][7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
Visualizations
The following diagrams illustrate key safety-related workflows and concepts.
Caption: General laboratory workflow for handling chemical compounds.
Caption: Relationship between hazard identification and control measures.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS#:1427053-44-8 | Chemsrc [chemsrc.com]
- 3. 7-(4-Bromobutoxy)-quinoline-2(1H)-one | C13H14BrNO2 | CID 10756315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. capotchem.com [capotchem.com]
Methodological & Application
Application Notes: Utilizing 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 as an Internal Standard for the Bioanalysis of Brexpiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly within drug development and pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a deuterated analog of a key intermediate in the synthesis of the atypical antipsychotic Brexpiprazole, serves as an ideal internal standard for the quantification of Brexpiprazole and its metabolites in biological matrices. Its structural similarity and mass difference ensure co-elution with the analyte and compensation for variability in sample preparation and instrument response, thereby enhancing the reliability of the bioanalytical method.
Analyte of Interest: Brexpiprazole
Brexpiprazole is a serotonin-dopamine activity modulator indicated for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It is primarily metabolized in the liver by cytochrome P450 enzymes CYP2D6 and CYP3A4 to form its major active metabolite, DM-3411, and other minor metabolites.[2][3][4][5][6] Accurate quantification of Brexpiprazole and its metabolites in plasma is crucial for pharmacokinetic and toxicokinetic studies.
Principle of Using this compound as an Internal Standard
This compound is a synthetic, stable isotope-labeled version of 7-(4-Bromobutoxy)quinolin-2(1H)-one, a precursor in Brexpiprazole synthesis. While not identical to Brexpiprazole, its structural similarity and the presence of eight deuterium atoms provide a distinct mass shift, allowing for its differentiation from the analyte by the mass spectrometer. When added to a biological sample at a known concentration before sample processing, it experiences similar extraction recovery, matrix effects, and ionization suppression or enhancement as the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.
Quantitative Data
The following table summarizes pharmacokinetic parameters of Brexpiprazole in adult patients with schizophrenia following multiple oral administrations. This data illustrates the typical concentration ranges that a validated bioanalytical method using an appropriate internal standard would be required to measure.
| Dosage | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |
| 1 mg/day | 22.8 ± 8.9 | 438 ± 166 |
| 4 mg/day | 91.5 ± 34.5 | 1760 ± 660 |
| 6 mg/day | 137 ± 51.8 | 2640 ± 990 |
Data presented as mean ± standard deviation. Data adapted from a pharmacokinetic study in Japanese patients with schizophrenia.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL. Store at -20°C.
-
Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with methanol to achieve a final concentration of 100 ng/mL. This working solution will be used to spike the plasma samples.
-
Brexpiprazole Stock and Working Solutions: Prepare stock and a series of working solutions of Brexpiprazole in a similar manner to construct a calibration curve.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the 100 ng/mL internal standard working solution (this compound) to each plasma sample, except for the blank plasma.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 20 2.0 80 2.1 95 3.0 95 3.1 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Brexpiprazole: Precursor ion (m/z) > Product ion (m/z)
-
This compound: Precursor ion (m/z) > Product ion (m/z) (Note: The specific MRM transitions need to be optimized for the specific instrument and compound.)
-
Data Analysis
-
Integrate the peak areas for Brexpiprazole and the internal standard, this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Brexpiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Brexpiprazole.
Caption: Simplified metabolic pathway of Brexpiprazole.
References
- 1. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Aripiprazole Impurity Using 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. During its synthesis and storage, process-related impurities and degradation products can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such potential impurity is 7-(4-Bromobutoxy)quinolin-2(1H)-one, a key intermediate in some synthetic routes. Accurate quantification of this and other impurities is a critical aspect of quality control in pharmaceutical manufacturing.
The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis and impurity analysis.[1][2][3][4][5] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and analysis.[3][4] This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of the aripiprazole impurity, 7-(4-Bromobutoxy)quinolin-2(1H)-one, using its deuterated analog, 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, as an internal standard.
Experimental Protocols
Materials and Reagents
-
Aripiprazole Active Pharmaceutical Ingredient (API)
-
7-(4-Bromobutoxy)quinolin-2(1H)-one reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of 7-(4-Bromobutoxy)quinolin-2(1H)-one and this compound in methanol at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the 7-(4-Bromobutoxy)quinolin-2(1H)-one stock solution into a solution of aripiprazole API (e.g., 1 mg/mL in diluent) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Add the internal standard working solution to each calibration standard to a final concentration of 10 ng/mL.
-
Sample Solution: Accurately weigh and dissolve the aripiprazole API sample in the diluent to a final concentration of 1 mg/mL. Add the internal standard working solution to a final concentration of 10 ng/mL.
LC-MS/MS Method
The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode, and the analytes are monitored using Multiple Reaction Monitoring (MRM).
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-8 min: 30-90% B, 8-10 min: 90% B, 10-12 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | 7-(4-Bromobutoxy)quinolin-2(1H)-one | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 296.0 | m/z 304.1 |
| Product Ion (Q3) | m/z 160.1 | m/z 160.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for transition | Optimized for transition |
Data Presentation
The method should be validated according to ICH guidelines. The following tables present expected performance data for the method.
Table 3: Linearity and Range
| Analyte | Range (ng/mL) | R² |
| 7-(4-Bromobutoxy)quinolin-2(1H)-one | 0.1 - 100 | > 0.995 |
Table 4: Precision and Accuracy
| Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |
| 0.1 (LLOQ) | < 15% | 85-115% |
| 1.0 (Low QC) | < 10% | 90-110% |
| 50.0 (Mid QC) | < 10% | 90-110% |
| 80.0 (High QC) | < 10% | 90-110% |
Visualizations
Caption: Experimental workflow for the quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one.
Caption: Relationship between Aripiprazole, the impurity, and the internal standard.
Conclusion
This application note outlines a robust and sensitive LC-MS/MS method for the quantitative analysis of the potential aripiprazole impurity, 7-(4-Bromobutoxy)quinolin-2(1H)-one. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is suitable for routine quality control testing of aripiprazole active pharmaceutical ingredients and formulated drug products, ensuring they meet the stringent purity requirements of regulatory agencies.
References
Application Note & Protocol: Quantitative Analysis of 7-(4-Bromobutoxy)quinolin-2(1H)-one using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(4-Bromobutoxy)quinolin-2(1H)-one is a key intermediate in the synthesis of several pharmaceutical compounds, including the atypical antipsychotics aripiprazole and brexpiprazole.[1][2] Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control of synthetic batches, and pharmacokinetic studies. This document outlines a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 7-(4-Bromobutoxy)quinolin-2(1H)-one in a relevant matrix such as plasma. The method is designed to be selective, sensitive, and robust, making it suitable for drug development and research applications.
Quantitative Data Summary
While a specific validated method for 7-(4-Bromobutoxy)quinolin-2(1H)-one is not widely published, the following table summarizes typical quantitative parameters for the LC-MS/MS analysis of structurally related quinolinone derivatives, such as aripiprazole and its metabolites.[3][4][5] These values provide a benchmark for the expected performance of the method described herein.
| Parameter | Aripiprazole | Dehydroaripiprazole |
| Linearity Range (ng/mL) | 0.1 - 600[3] | 0.01 - 60[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[4] | 0.1[4] |
| Intra-assay Precision (%RSD) | < 15% | < 15% |
| Inter-assay Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery (%) | > 85%[3] | > 85%[3] |
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of 7-(4-Bromobutoxy)quinolin-2(1H)-one.
1. Materials and Reagents
-
7-(4-Bromobutoxy)quinolin-2(1H)-one reference standard (Purity ≥98%)
-
Stable isotope-labeled internal standard (IS), e.g., 7-(4-Bromobutoxy-d8)quinolin-2(1H)-one, is recommended for optimal accuracy. If unavailable, a structurally similar compound can be used.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
4. Mass Spectrometry (MS/MS) Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for 7-(4-Bromobutoxy)quinolin-2(1H)-one (C13H14BrNO2, MW: 296.16) will be [M+H]+ at m/z 296.0.[6]
-
Product ions would need to be determined by infusing a standard solution of the analyte and performing a product ion scan. Likely fragmentations would involve the loss of the bromobutoxy side chain.
-
A hypothetical MRM transition could be 296.0 -> 160.1 (corresponding to the quinolinone core).
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters should include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of 7-(4-Bromobutoxy)quinolin-2(1H)-one.
Caption: Experimental workflow for the LC-MS/MS analysis.
Signaling Pathway Context
While 7-(4-Bromobutoxy)quinolin-2(1H)-one is a synthetic intermediate and not an active pharmaceutical ingredient, it is a precursor to drugs that modulate dopaminergic and serotonergic pathways. The diagram below shows a simplified representation of the signaling targets of aripiprazole, a drug synthesized from this intermediate.
Caption: Simplified signaling targets of aripiprazole.
References
- 1. 7-(4-Bromobutoxy)-2(1H)-quinolinone | CAS Number 203395-59-9 [klivon.com]
- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 3. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]
Application Note & Protocol: Bioanalytical Assay for 7-(4-Bromobutoxy)quinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the quantitative analysis of 7-(4-Bromobutoxy)quinolin-2(1H)-one in human plasma. The method utilizes a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach. Accurate quantification is achieved by employing a stable isotope-labeled internal standard, 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8. The sample preparation involves a straightforward protein precipitation procedure, ensuring efficient extraction and high throughput.[1][2][3] This robust and validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring precise measurement of this compound.[4]
Experimental Protocol
Materials and Reagents
-
Analytes: 7-(4-Bromobutoxy)quinolin-2(1H)-one (Analyte), this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (ACS Grade), Deionized Water (18.2 MΩ·cm)
-
Matrix: Drug-free human plasma (K2-EDTA)
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, volumetric flasks, and pipettes.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system.
-
MS System: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Software: Analyst® software for data acquisition and MultiQuant™ for data processing.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the Analyte and IS reference standards into separate volumetric flasks and dissolve in methanol to achieve a final concentration of 1 mg/mL.
-
Analyte Working Solutions: Serially dilute the Analyte stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Preparation of Calibration Curve and QC Samples
-
Spike the appropriate Analyte working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity and efficiency in removing proteins from biological fluids.[1][3] Acetonitrile is a common and effective solvent for this purpose.[2]
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a 96-well collection plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.
Data Presentation
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
| Table 1: Liquid Chromatography Parameters | |
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 |
| Analytical Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | %B |
| 0.00 min | 20 |
| 0.50 min | 20 |
| 2.50 min | 95 |
| 3.50 min | 95 |
| 3.51 min | 20 |
| 5.00 min | 20 |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.[6][7] The precursor ion for the analyte is [M+H]+, which has been reported as m/z 296.[8] The deuterated internal standard will have a correspondingly higher mass.
| Table 3: Optimized MRM Transitions and Parameters | ||||
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
| 7-(4-Bromobutoxy)quinolin-2(1H)-one | 296.0 | 160.1 | 100 | 25 |
| This compound (IS) | 304.1 | 160.1 | 100 | 25 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data analysis.
References
- 1. agilent.com [agilent.com]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]
Application Notes and Protocols: The Use of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is a deuterated analog of 7-(4-bromobutoxy)quinolin-2(1H)-one. The presence of eight deuterium atoms makes it an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application in pharmacokinetics is not as a therapeutic agent itself, but as a crucial tool to ensure the accuracy and precision of methods used to determine the concentration of a non-labeled active pharmaceutical ingredient (API) in biological matrices. This compound is structurally related to intermediates used in the synthesis of drugs like Aripiprazole and Brexpiprazole.[2][3][4][5] Therefore, it is a valuable tool for pharmacokinetic studies of such APIs.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an internal standard in a typical preclinical pharmacokinetic study.
Principle of Use as a Stable Isotope-Labeled Internal Standard
In quantitative LC-MS analysis, an internal standard is a compound of known concentration added to all samples (calibration standards, quality controls, and unknown study samples). The SIL-IS has a chemical structure nearly identical to the analyte of interest but a different mass due to the deuterium labeling.[1] This allows it to be distinguished by the mass spectrometer. The SIL-IS co-elutes with the analyte during chromatography and experiences similar effects from sample preparation (e.g., extraction loss) and ionization in the mass spectrometer (e.g., ion suppression or enhancement). By normalizing the analyte's signal to the internal standard's signal, variations in the analytical process can be compensated for, leading to highly accurate and precise quantification.
Caption: Workflow for quantitative bioanalysis using a SIL-IS.
Experimental Protocols
The following protocols are generalized for a preclinical pharmacokinetic study in rodents, using plasma as the biological matrix. The analyte is the non-deuterated form, 7-(4-Bromobutoxy)quinolin-2(1H)-one.
Materials and Reagents
-
Analyte: 7-(4-Bromobutoxy)quinolin-2(1H)-one
-
Internal Standard: this compound
-
Control Matrix: Blank rodent plasma (K2EDTA)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and the SIL-IS.
-
Dissolve each in 1 mL of DMSO to prepare 1 mg/mL stock solutions.
-
-
Analyte Working Solutions (for Calibration Curve and QCs):
-
Perform serial dilutions of the analyte stock solution with a 50:50 mixture of ACN and water to prepare working solutions at various concentrations.
-
-
SIL-IS Working Solution (50 ng/mL):
-
Dilute the SIL-IS stock solution with ACN to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
-
Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike the appropriate analyte working solutions into blank rodent plasma to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QCs in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 80, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of the SIL-IS working solution in ACN (50 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Example)
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
Analyte (C13H14BrNO2): Q1: 296.0 -> Q3: 160.1
-
SIL-IS (C13H6D8BrNO2): Q1: 304.1 -> Q3: 160.1
-
Preclinical Pharmacokinetic Study Workflow
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study where this compound would be used as an internal standard.
References
- 1. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]
- 2. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 7-(4-Bromobutoxy)-2(1H)-quinolinone | CAS Number 203395-59-9 [klivon.com]
- 5. 7-(4-bromobutoxy)quinolin-2(1H)-one - Opulent Pharma [opulentpharma.com]
Application Note: Quantitative Determination of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in bioanalytical methods, compensating for variability in sample processing and instrument response.[1][2][3][4] this compound, being a deuterated analog of the analyte, serves as an ideal internal standard for the quantification of the non-labeled compound. This note provides detailed protocols for each extraction method, enabling researchers to select the most suitable approach based on their laboratory capabilities and desired sample cleanup level.
Introduction
7-(4-Bromobutoxy)quinolin-2(1H)-one is a quinolinone derivative.[5][6][7][8][9] Accurate determination of its concentration in biological matrices is essential for pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2][10] The stable isotope-labeled internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and variations during sample preparation and injection.[1][2]
This application note provides detailed sample preparation protocols for the extraction of quinolinone derivatives from human plasma. The choice of sample preparation method—protein precipitation, liquid-liquid extraction, or solid-phase extraction—depends on the required level of sample cleanup, sensitivity, and throughput.[11][12]
Experimental
Materials and Reagents
-
Blank human plasma (K2-EDTA as anticoagulant)
-
7-(4-Bromobutoxy)quinolin-2(1H)-one (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction cartridges (e.g., Oasis PRiME HLB)[13]
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 7-(4-Bromobutoxy)quinolin-2(1H)-one in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in a mixture of methanol and water (e.g., 50:50, v/v).
Sample Preparation Protocols
Three common sample preparation techniques are presented below. For each method, 100 µL of human plasma is used.
Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[12][14]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[15]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation by removing more matrix components.[16]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-phase extraction provides the cleanest extracts by effectively removing interfering matrix components, which can reduce ion suppression and improve assay sensitivity.[4][13][15]
-
To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water to the plasma sample.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis PRiME HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Data Presentation
The following table summarizes typical quantitative data for the extraction of a structurally similar quinolinone derivative, aripiprazole, from human plasma using the described sample preparation methods. These values can be used as a reference for the expected performance of the methods for 7-(4-Bromobutoxy)quinolin-2(1H)-one.
| Sample Preparation Method | Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Aripiprazole | >72 | Low | |
| Liquid-Liquid Extraction | Aripiprazole | >96 | Not significant | [2] |
| Solid-Phase Extraction | Aripiprazole | >96 | 1.08 (% CV of slopes) |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Sample preparation workflow for LC-MS/MS quantification.
Conclusion
This application note provides detailed protocols for the sample preparation of this compound from human plasma for quantitative analysis by LC-MS/MS. The choice of protein precipitation, liquid-liquid extraction, or solid-phase extraction will depend on the specific requirements of the study. The use of a deuterated internal standard is strongly recommended to ensure the accuracy and precision of the results. The provided methods are based on established procedures for structurally similar compounds and serve as a comprehensive guide for researchers in drug development and related fields.
References
- 1. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aripiprazole | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 6. Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02457H [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajpb.org [iajpb.org]
- 10. researchgate.net [researchgate.net]
- 11. A liquid chromatography-electrospray ionization-tandem mass spectrometry method for quantitation of aripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Aripiprazole in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]
- 14. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. akjournals.com [akjournals.com]
Application Note: High-Sensitivity Quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in Biological Matrices using Triple Quadrupole Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a deuterated internal standard, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The described protocol provides optimized MRM transitions and chromatographic conditions suitable for high-throughput analysis in complex biological matrices, which is critical for pharmacokinetic and drug metabolism studies.
Introduction
7-(4-Bromobutoxy)quinolin-2(1H)-one is a key intermediate in the synthesis of several pharmacologically active compounds. Its deuterated analog, this compound, serves as an ideal internal standard for quantitative bioanalysis due to its similar chemical and physical properties to the unlabeled analyte, ensuring accurate and precise measurement by correcting for matrix effects and variations in sample processing. This document provides a detailed protocol for the determination of this compound using a triple quadrupole mass spectrometer.
Experimental
Sample Preparation
A generic sample preparation protocol for plasma is provided below. This may require optimization depending on the specific matrix and analyte concentration.
Materials:
-
Plasma samples
-
This compound stock solution (1 mg/mL in methanol)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol: Protein Precipitation
-
Spike 50 µL of plasma sample with the appropriate concentration of this compound working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (see LC conditions).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
LC System: A standard HPLC or UHPLC system.
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions were optimized for the detection of this compound. The precursor ion corresponds to the [M+H]+ adduct. The product ions are proposed based on common fragmentation patterns of quinolinone compounds, including cleavage of the butoxy side chain.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 304.2 | 178.1 | 100 | 25 |
| This compound | 304.2 | 149.1 | 100 | 35 |
Note: The molecular formula of this compound is C₁₃H₆D₈BrNO₂ with a molecular weight of 304.21 g/mol .[1]
Data Analysis
Data acquisition and processing should be performed using the instrument manufacturer's software. The peak area of the target MRM transition is used for quantification. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The optimized MRM transitions and chromatographic conditions allow for accurate and precise measurements, making this protocol a valuable tool for researchers in drug development and related fields. Further validation of this method in the specific biological matrix of interest is recommended.
References
Application of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in Drug Metabolism Studies
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is a stable isotope-labeled compound. Specifically, it is the deuterated form of a precursor to the atypical antipsychotic drug Brexpiprazole.[1] Due to its structural similarity and the presence of deuterium atoms, this compound serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily as an internal standard for the quantitative analysis of Brexpiprazole and its metabolites in biological matrices.[2][3] The use of stable isotope-labeled internal standards is considered the gold standard in bioanalytical mass spectrometry, as it significantly enhances accuracy, precision, and reproducibility by compensating for variability in sample preparation and matrix effects.[2][4][5]
Brexpiprazole is used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[6][7] It is primarily metabolized in the liver by cytochrome P450 enzymes CYP3A4 and CYP2D6 to form its major, pharmacologically inactive metabolite, DM-3411.[6][8][9] Understanding the metabolic fate and accurately quantifying the concentration of Brexpiprazole in biological fluids are critical for its clinical development and therapeutic drug monitoring.
Principle of Application
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of a stable isotope-labeled analogue of the analyte, such as this compound for the analysis of Brexpiprazole, is added to the biological samples at the beginning of the sample preparation process.[2] This internal standard co-elutes with the analyte during chromatographic separation and exhibits nearly identical ionization behavior in the mass spectrometer.[10][11] Any loss of analyte during sample extraction or variations in ionization efficiency due to matrix effects will affect the internal standard to a similar extent.[4] Therefore, the ratio of the analyte's signal to the internal standard's signal provides a more accurate and precise measure of the analyte's concentration than the analyte's signal alone.[2]
Quantitative Data
The following table summarizes the key pharmacokinetic parameters of Brexpiprazole in humans, the analysis of which is supported by the use of a deuterated internal standard like this compound.
| Parameter | Value | Reference |
| Bioavailability | 95% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 4 hours | [7] |
| Terminal Elimination Half-Life | 91 hours | [6][8] |
| Apparent Oral Clearance | 19.8 (±11.4) mL/h/kg | [8] |
| Protein Binding | >99% | [6] |
| Major Metabolizing Enzymes | CYP3A4 and CYP2D6 | [6][8][9] |
| Major Metabolite | DM-3411 | [6][8] |
| Excretion | ~25% in urine, ~46% in feces | [6][8] |
Experimental Protocols
Protocol 1: Quantification of Brexpiprazole in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the determination of Brexpiprazole concentrations in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Brexpiprazole reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Brexpiprazole and the IS in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Brexpiprazole by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add 20 µL of the IS working solution to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile:water is added) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[12]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to separate Brexpiprazole from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Brexpiprazole and the IS. The exact m/z values would need to be determined by infusion of the pure compounds.
5. Data Analysis:
-
Integrate the peak areas for both Brexpiprazole and the IS.
-
Calculate the peak area ratio (Brexpiprazole/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Brexpiprazole in the unknown samples from the calibration curve.
Visualizations
Brexpiprazole Metabolism Pathway
Caption: Metabolic pathway of Brexpiprazole.
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow using an internal standard.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. symeres.com [symeres.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. texilajournal.com [texilajournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Validated Quantification Method for Brexpiprazole in Dog Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 7-(4-Bromobutoxy)quinolin-2(1H)-one and its d8 Analog for Isotope Dilution Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated HPLC-MS/MS method for the chromatographic separation and quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one and its stable isotope-labeled d8 analog. While typically co-eluted in standard reversed-phase chromatography for mass spectrometric differentiation, this protocol provides a specialized method to achieve baseline chromatographic separation, a critical step for certain quantitative assays and for understanding isotopic effects on chromatographic behavior. A standard method for co-elution and subsequent mass spectrometric analysis is also presented for comparison.
Introduction
7-(4-Bromobutoxy)quinolin-2(1H)-one is a key intermediate in the synthesis of several pharmaceutical compounds, including aripiprazole and brexpiprazole. In drug development and metabolism studies, stable isotope-labeled internal standards, such as the d8 analog of this compound, are frequently used for accurate quantification in complex matrices via isotope dilution mass spectrometry. Typically, the analytical approach relies on the co-elution of the analyte and its deuterated internal standard, with their distinct masses allowing for individual detection by a mass spectrometer.
However, the ability to chromatographically separate these isotopic analogs can be advantageous for specific research applications, such as the investigation of isotopic effects on metabolism or chromatography, and for the preparation of highly pure standards. The substitution of hydrogen with deuterium can lead to subtle changes in physicochemical properties, resulting in a phenomenon known as the chromatographic deuterium effect (CDE), which can be exploited for separation. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times. This application note presents both a standard co-elution method and a specialized method designed to enhance the CDE to achieve baseline separation.
Compound Information
| Parameter | 7-(4-Bromobutoxy)quinolin-2(1H)-one | 7-(4-Bromobutoxy-d8)quinolin-2(1H)-one |
| CAS Number | 203395-59-9 | Not available |
| Molecular Formula | C₁₃H₁₄BrNO₂ | C₁₃H₆D₈BrNO₂ |
| Molecular Weight | 296.16 g/mol | 304.21 g/mol |
| Structure | Image of 7-(4-Bromobutoxy)quinolin-2(1H)-one | Image of 7-(4-Bromobutoxy-d8)quinolin-2(1H)-one |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC-MS/MS Method (Co-elution)
This method is suitable for routine quantitative analysis where the analyte and its d8 analog are differentiated by mass spectrometry.
1. Sample Preparation:
-
Prepare stock solutions of 7-(4-Bromobutoxy)quinolin-2(1H)-one and its d8 analog in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing both compounds at a final concentration of 1 µg/mL in acetonitrile:water (80:20, v/v).
2. HPLC Conditions:
-
Column: XBridge C18, 150 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
0-3 min: 10% B
-
3-15 min: 10% to 95% B
-
15-23 min: 95% B
-
23-25 min: 95% to 10% B
-
25-30 min: 10% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-(4-Bromobutoxy)quinolin-2(1H)-one: Precursor ion (m/z) 296.0 → Product ion (m/z) [To be determined empirically, e.g., by infusion].
-
7-(4-Bromobutoxy-d8)quinolin-2(1H)-one: Precursor ion (m/z) 304.1 → Product ion (m/z) [To be determined empirically].
-
-
Source Parameters: Optimized for the specific instrument.
Protocol 2: Specialized Reversed-Phase HPLC-MS/MS Method for Isotopic Separation
This method is designed to maximize the chromatographic separation between the deuterated and non-deuterated analogs.
1. Sample Preparation:
-
Prepare stock and working solutions as described in Protocol 1.
2. HPLC Conditions:
-
Column: Pentafluorophenyl (PFP) column, e.g., Kinetex F5, 150 x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Program: A shallow gradient is recommended to enhance separation.
-
0-5 min: 50% B
-
5-20 min: 50% to 65% B
-
20-22 min: 65% to 95% B
-
22-25 min: 95% B
-
25-27 min: 95% to 50% B
-
27-35 min: 50% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C (Lower temperatures can sometimes enhance isotopic separation).
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Same as described in Protocol 1.
Data Presentation
Table 1: Expected Chromatographic Results for Standard and Specialized Methods
| Method | Analyte | Expected Retention Time (min) | Expected Resolution (Rs) |
| Protocol 1 (Standard) | 7-(4-Bromobutoxy)quinolin-2(1H)-one | ~11.5 | < 0.5 (Co-elution) |
| 7-(4-Bromobutoxy-d8)quinolin-2(1H)-one | ~11.5 | ||
| Protocol 2 (Specialized) | 7-(4-Bromobutoxy)quinolin-2(1H)-one | ~15.2 | > 1.5 (Baseline Separation) |
| 7-(4-Bromobutoxy-d8)quinolin-2(1H)-one | ~14.9 |
Note: The retention times and resolution for Protocol 2 are hypothetical but realistic estimates based on the principles of the chromatographic deuterium effect. Actual values may vary and require experimental optimization.
Visualizations
Caption: Experimental workflow for the chromatographic analysis of 7-(4-Bromobutoxy)quinolin-2(1H)-one and its d8 analog.
Caption: Logical relationship between the two presented chromatographic protocols.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Signals for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the LC-MS/MS signal for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for this compound?
A1: Based on methods for structurally similar compounds like aripiprazole and its deuterated analogs, the following are recommended as starting parameters.[1][2] Optimization will be necessary for your specific instrument and application.
Mass Spectrometry Parameters (Positive ESI Mode)
| Parameter | Recommended Starting Value |
| Precursor Ion (Q1) m/z | 304.1 |
| Product Ion (Q3) m/z | 144.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | 25-35 eV |
| Declustering Potential (DP) | 60-80 V |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 10-15 V |
Note: The precursor ion for the d8 isotopologue is calculated based on the molecular weight of the non-deuterated compound (296.16 g/mol ) plus 8 Da for the deuterium atoms. The product ion is a predicted major fragment and should be confirmed experimentally.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
Q2: How do I prepare my samples for analysis?
A2: The choice of sample preparation method depends on the matrix (e.g., plasma, urine, tissue homogenate). For plasma samples, protein precipitation is a common and effective method.
Protein Precipitation Protocol:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Inject the supernatant onto the LC-MS/MS system.
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
If you are experiencing a weak or absent signal for your internal standard, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect MS/MS Transitions | Infuse a solution of the d8 standard directly into the mass spectrometer to confirm the precursor and optimize the product ion and collision energy. |
| Poor Ionization | Optimize ESI source parameters such as capillary voltage (3-5 kV for positive mode), nebulizer gas pressure (20-60 psi), and desolvation temperature (250-450°C).[3] Ensure the mobile phase contains a proton source like 0.1% formic acid. |
| Sample Preparation Issues | Verify the concentration of your d8 standard spiking solution. Assess for analyte loss during evaporation or reconstitution steps. |
| Instrument Contamination | A dirty ion source can lead to signal suppression.[4] Follow the manufacturer's protocol for cleaning the ion source. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor chromatography can negatively impact signal intensity and reproducibility.
| Potential Cause | Troubleshooting Steps |
| Column Issues | A blocked column frit or a void in the column can cause peak splitting.[5] Try back-flushing the column (if recommended by the manufacturer) or replace it. |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion.[5] Ensure the sample is reconstituted in a solvent similar in composition to the starting mobile phase. |
| Secondary Interactions | Analyte interaction with the stationary phase can cause tailing. Adjusting the mobile phase pH with a small amount of additive (e.g., formic acid) can help. |
Problem 3: Inconsistent or Decreasing Signal Throughout the Run
A drop in signal during an analytical run can indicate several issues.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of the internal standard.[5] Improve sample cleanup (e.g., use solid-phase extraction) or adjust the chromatography to separate the analyte from interfering compounds. |
| Instrument Instability | Check for fluctuations in pump pressure or temperature. Ensure the MS is properly calibrated. |
| Carryover | Residual analyte from a previous injection can affect the current one. Optimize the autosampler wash procedure. |
Experimental Workflows and Diagrams
LC-MS/MS Method Development Workflow
Caption: Workflow for LC-MS/MS method development.
Troubleshooting Workflow for Low Signal
References
- 1. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination | MDPI [mdpi.com]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 stability in solution and plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in solution and plasma.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of quinolinone derivatives in biological matrices?
Quinolinone derivatives can exhibit variable stability depending on their specific structure and the biological matrix. For instance, some isoquinolinedione derivatives have been shown to be unstable in rat whole blood, plasma, and liver homogenates.[1] The stability of a drug candidate in aqueous solutions is a critical requirement, as degradation can occur through various mechanisms such as hydrolysis, oxidation, and light-catalyzed degradation.[2] Therefore, it is crucial to experimentally determine the stability of this compound under specific experimental conditions.
Q2: What factors can influence the stability of this compound in plasma?
Several factors can affect the stability of a drug in plasma, including:
-
pH: The pH of the plasma can influence the rate of hydrolysis of the compound.
-
Temperature: Higher temperatures can accelerate chemical degradation.[3]
-
Enzymatic Degradation: Plasma contains various enzymes that can metabolize the compound.
-
Plasma Protein Binding: The extent to which the compound binds to plasma proteins can affect its free concentration and susceptibility to degradation.[4]
-
Presence of Reactive Species: Oxidative or reductive processes can lead to degradation.
Q3: How should stock solutions of this compound be prepared and stored?
For optimal stability, stock solutions should be prepared in a suitable organic solvent, such as DMSO, and stored at low temperatures.[2] It is recommended to prepare fresh working solutions from the stock for each experiment to minimize degradation. Long-term storage conditions should be established through formal stability studies.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in plasma stability assays.
-
Possible Cause: Variability in plasma collection and handling.
-
Solution: Ensure consistent use of anticoagulants, processing temperature, and storage conditions for plasma samples. It is crucial to establish that the analyte concentration at the time of analysis is identical to the concentration at the time of sample acquisition.[6]
-
-
Possible Cause: Analyte instability during sample processing.
-
Solution: Minimize the time between sample collection, processing, and analysis. Keep samples on ice or at 4°C during processing. For sensitive compounds, the addition of enzyme inhibitors or antioxidants may be necessary.
-
-
Possible Cause: Issues with the analytical method.
-
Solution: Verify the specificity and stability-indicating nature of the analytical method (e.g., HPLC, LC-MS). Ensure that degradation products are well-separated from the parent compound.[2]
-
Problem 2: Rapid degradation of the compound in aqueous buffer solutions.
-
Possible Cause: pH-dependent hydrolysis.
-
Possible Cause: Oxidation.
-
Solution: Protect the solution from light and air. Consider the use of antioxidants if oxidation is suspected. Forced degradation studies with an oxidizing agent like hydrogen peroxide can help identify this pathway.[5]
-
-
Possible Cause: Adsorption to container surfaces.
-
Solution: Use low-binding tubes and plates. Teflon or polypropylene plates may be tested to assess non-specific binding.[2]
-
Experimental Protocols
Protocol 1: Solution Stability Assessment
This protocol outlines a general procedure for assessing the chemical stability of this compound in aqueous buffer solutions at different pH values.
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[2][8]
-
Incubation: Dilute the stock solution to a final concentration of 1-5 µM in each buffer. Incubate the solutions at a controlled temperature (e.g., 37°C) for specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).[2]
-
Sample Analysis: At each time point, take an aliquot of the sample and quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). Analyze the samples by a validated stability-indicating LC-MS/MS method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Protocol 2: Plasma Stability Assessment
This protocol describes a method to evaluate the stability of this compound in plasma from a relevant species.
-
Plasma Preparation: Thaw frozen plasma from the desired species (e.g., human, rat, mouse) at room temperature and centrifuge to remove any precipitate.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: Spike the stock solution into pre-warmed plasma (37°C) to achieve a final concentration of 1-5 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity. Incubate the plasma samples at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Sample Preparation: At each time point, transfer an aliquot of the plasma sample to a tube containing a cold precipitation solvent (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate proteins. Vortex and centrifuge the samples.
-
Sample Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). Determine the half-life of the compound in plasma.
Data Presentation
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| pH | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| 1.2 | > 24 | < 0.029 |
| 4.5 | > 24 | < 0.029 |
| 7.4 | 18.2 | 0.038 |
| 9.0 | 5.6 | 0.124 |
Table 2: Stability of this compound in Plasma at 37°C
| Species | Half-life (t½, minutes) | % Remaining at 60 minutes |
| Human | 115.5 | 70.2 |
| Rat | 45.8 | 29.5 |
| Mouse | 28.1 | 12.8 |
Visualizations
Caption: Workflow for Solution Stability Assessment.
Caption: Workflow for Plasma Stability Assessment.
References
- 1. Pharmacokinetics, stability, and blood partition of 7-anilino-5,8-isoquinolinedione, a new isoquinonlinedione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting poor peak shape for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
Welcome to the technical support center for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting poor peak shape during the chromatographic analysis of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
Peak tailing for this compound, which has a basic quinolinone structure, is often due to secondary interactions between the analyte and the stationary phase.[1][2] Common causes include:
-
Silanol Interactions: Residual acidic silanol groups on silica-based columns can interact with the basic nitrogen in the quinolinone ring, causing tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the silanol groups can become ionized and interact strongly with the protonated analyte.[2][3]
-
Column Degradation: Over time, the quality of the column packing material can degrade, exposing more active silanol sites.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[4]
Q2: My peak is showing fronting. What are the likely causes?
Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload: Injecting too much of the compound can saturate the column, leading to a fronting peak shape.[1][4]
-
Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting.[1]
-
Column Collapse: In rare instances, a physical collapse of the column bed can result in peak fronting.[1]
Q3: I am observing a broad peak for this compound. What could be the reason?
Peak broadening can be caused by a variety of factors:
-
Column Overload: As with other peak shape issues, injecting too much sample can lead to broader peaks.[5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread.[5]
-
Column Degradation: A worn-out column can result in broader peaks due to a less uniform stationary phase.[5]
-
Poorly Packed Column: If the column is not packed efficiently, it can lead to band broadening.
Q4: My deuterated standard, this compound, has a different retention time than its non-deuterated analog. Why is this happening?
This phenomenon is known as the chromatographic isotope effect.[6][7] The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of the molecule.[7] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, which can result in earlier elution.[6][7] The magnitude of this shift can be influenced by the number and location of the deuterium atoms.[6]
Troubleshooting Guides
Summary of Peak Shape Problems and Solutions
| Peak Shape Problem | Common Causes | Recommended Solutions |
| Tailing | - Secondary interactions with residual silanol groups on the column.- Mobile phase pH too high.- Column overload.- Column degradation. | - Use a modern, end-capped column.- Lower the mobile phase pH (e.g., using 0.1% formic acid).[8]- Reduce the sample concentration or injection volume.- Replace the column. |
| Fronting | - Sample overload.- Sample solvent stronger than the mobile phase.- Column collapse. | - Dilute the sample or decrease the injection volume.[1]- Dissolve the sample in the initial mobile phase.[1]- Replace the column if a pressure drop is observed.[1] |
| Broadening | - Column overload.- Large extra-column volume.- Column degradation or poor packing.- Slow gradient elution. | - Reduce the injection amount.- Use shorter, narrower ID tubing.- Replace the column.- Increase the gradient steepness.[7] |
| Split Peaks | - Clogged frit or partially blocked column inlet.- Sample solvent incompatible with the mobile phase. | - Reverse-flush the column (if permissible).[4]- Replace the column.- Ensure the sample is dissolved in the mobile phase. |
Experimental Protocols
Reference LC-MS/MS Method
This is a general starting method for the analysis of this compound and may require optimization for your specific instrumentation and application.
Liquid Chromatography:
-
Column: A C18 reversed-phase column with end-capping (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the appropriate precursor and product ions for this compound.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for your specific instrument.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to the desired working concentration using the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting poor peak shape.
Caption: Relationships between peak problems, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring | MDPI [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Matrix Effects with 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 to address matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in our laboratory?
A1: this compound is the deuterated, or stable isotope-labeled (SIL), form of 7-(4-Bromobutoxy)quinolin-2(1H)-one.[1][2] Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] It is structurally and chemically very similar to its non-deuterated counterpart, the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis.[4]
Q2: What are matrix effects and how do they impact LC-MS/MS analysis?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[5] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[4] Matrix components such as salts, lipids, and proteins are common causes, especially in complex biological matrices like plasma or urine.[5][6] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[5]
Q3: How does using this compound as an internal standard help mitigate matrix effects?
A3: Deuterated internal standards are considered the gold standard for compensating for matrix effects.[5] Because this compound is chemically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement.[5][7] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[5]
Q4: Can this compound completely eliminate issues related to matrix effects?
A4: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects.[5] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[4][5] If this shift causes the analyte and internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[7] This is referred to as differential matrix effects.
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard area ratio across different samples.
-
Possible Cause: Inconsistent matrix effects between different sample lots or individuals. Biological matrices can have significant inter-individual variability.[6]
-
Solution:
-
Evaluate Matrix Effects Across Multiple Lots: Perform a matrix effect assessment using at least six different lots of the biological matrix.[8][9]
-
Improve Sample Cleanup: Enhance your sample preparation method to remove more interfering components. Consider switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10]
-
Optimize Chromatography: Modify your LC gradient to better separate the analyte and internal standard from matrix components that cause ion suppression.[7]
-
Problem 2: The analyte and this compound do not co-elute perfectly.
-
Possible Cause: The deuterium isotope effect can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard.[4][11]
-
Solution:
-
Assess the Impact: Determine if the slight shift in retention time is causing differential matrix effects. This can be done by performing a post-column infusion experiment to identify regions of ion suppression.
-
Adjust Chromatographic Conditions: Minor adjustments to the mobile phase composition or gradient profile can sometimes help to align the elution of the analyte and internal standard.
-
Consider a Different Internal Standard: If the isotope effect is significant and cannot be compensated for, you may need to consider an internal standard with a different deuteration pattern or a ¹³C or ¹⁵N-labeled standard, which are less prone to chromatographic shifts.[7]
-
Problem 3: I am observing consistently low or high recovery of my analyte.
-
Possible Cause: This could be related to the efficiency of your extraction procedure or significant ion suppression/enhancement that is not being fully corrected by the internal standard.
-
Solution:
-
Perform a Recovery Experiment: A detailed recovery experiment will help you distinguish between poor extraction efficiency and matrix effects. This involves comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Re-evaluate Extraction Method: If extraction recovery is low, optimize your extraction solvent, pH, and mixing conditions.
-
Quantify the Matrix Effect: Use the post-extraction spike method to determine the magnitude of ion suppression or enhancement.[8][12]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects by comparing the response of an analyte in a clean solution to its response in an extracted blank matrix.[8]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and the internal standard into the extracted matrix at the same low and high concentrations as Set A.[5]
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same low and high concentrations. This set is used for recovery assessment.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.[8]
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
The IS-normalized MF should be close to 1.0.[8]
-
-
Data Presentation:
| Sample Lot | Analyte Conc. (ng/mL) | Mean Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Matrix Factor (B/A) | Mean IS Peak Area (Set A) | IS Peak Area (Set B) | IS Matrix Factor (B/A) | IS-Normalized Matrix Factor |
| Lot 1 | 5 | 50,000 | 35,000 | 0.70 | 100,000 | 71,000 | 0.71 | 0.99 |
| Lot 2 | 5 | 50,000 | 32,500 | 0.65 | 100,000 | 66,000 | 0.66 | 0.98 |
| Lot 3 | 5 | 50,000 | 36,000 | 0.72 | 100,000 | 73,000 | 0.73 | 0.99 |
| Lot 4 | 5 | 50,000 | 34,000 | 0.68 | 100,000 | 69,000 | 0.69 | 0.99 |
| Lot 5 | 5 | 50,000 | 33,500 | 0.67 | 100,000 | 68,000 | 0.68 | 0.99 |
| Lot 6 | 5 | 50,000 | 35,500 | 0.71 | 100,000 | 72,000 | 0.72 | 0.99 |
| CV (%) | 6.1% | 4.9% | 0.5% | |||||
| Lot 1 | 500 | 5,000,000 | 3,600,000 | 0.72 | 100,000 | 73,000 | 0.73 | 0.99 |
| Lot 2 | 500 | 5,000,000 | 3,450,000 | 0.69 | 100,000 | 70,000 | 0.70 | 0.99 |
| Lot 3 | 500 | 5,000,000 | 3,700,000 | 0.74 | 100,000 | 75,000 | 0.75 | 0.99 |
| Lot 4 | 500 | 5,000,000 | 3,550,000 | 0.71 | 100,000 | 72,000 | 0.72 | 0.99 |
| Lot 5 | 500 | 5,000,000 | 3,500,000 | 0.70 | 100,000 | 71,000 | 0.71 | 0.99 |
| Lot 6 | 500 | 5,000,000 | 3,650,000 | 0.73 | 100,000 | 74,000 | 0.74 | 0.99 |
| CV (%) | 4.3% | 4.1% | 0.0% |
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Visualizations
Caption: Standard workflow for bioanalysis using an internal standard.
Caption: Workflow for assessing matrix effects and recovery efficiency.
References
- 1. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]
- 2. This compound | CAS#:1427053-44-8 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. ovid.com [ovid.com]
- 7. myadlm.org [myadlm.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Ionization of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the ionization efficiency of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 and its non-deuterated analog in mass spectrometry experiments.
Troubleshooting Guide: Enhancing Ionization Efficiency
Low signal intensity or poor ionization of this compound can be a significant challenge. This guide provides a systematic approach to troubleshoot and improve your results.
Problem: Weak or No Signal for this compound
This is a common issue that can stem from several factors, from sample preparation to instrument settings. Follow these steps to diagnose and resolve the problem.
| Potential Cause | Recommended Action |
| Suboptimal Ionization Mode | The chemical structure of 7-(4-Bromobutoxy)quinolin-2(1H)-one, with a quinolinone nitrogen, suggests it is amenable to protonation. Therefore, positive electrospray ionization (ESI+) is the recommended starting point . If positive mode fails to yield a satisfactory signal, negative mode can be attempted, though it is less likely to be effective. |
| Incorrect Mobile Phase pH | The pKa of the protonated quinoline nitrogen in the related compound 7-hydroxyquinoline is approximately 5.48.[1][2] To ensure efficient protonation, the mobile phase pH should be at least 1.5 to 2 pH units below this value. Start with a mobile phase containing 0.1% formic acid (pH ≈ 2.7) or 0.1% acetic acid (pH ≈ 3.2). |
| Inappropriate Solvent Composition | For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferable as they facilitate ion formation.[3] Ensure your mobile phase composition is compatible with ESI. Normal phase solvents such as hexane or toluene are not suitable. |
| Inefficient Desolvation | Proper desolvation is critical for generating gas-phase ions. Optimize the desolvation gas temperature and flow rate. Typical starting temperatures range from 250°C to 400°C. Insufficient desolvation can lead to the formation of large solvent clusters and reduce the analyte signal. |
| Suboptimal Source Parameters | The capillary voltage, nebulizer pressure, and sprayer position all significantly impact ionization efficiency.[3] Systematically tune these parameters. A higher capillary voltage can enhance the electric field and improve spray stability, but excessive voltage can cause in-source fragmentation. |
| Formation of Unwanted Adducts | The presence of salts in the mobile phase or sample can lead to the formation of adducts such as [M+Na]+ and [M+K]+, which can split the signal and reduce the intensity of the desired [M+H]+ ion.[3][4][5][6] If these adducts are observed, use high-purity solvents and additives, and consider using an in-line cation-exchange column. |
| Isotope Effect (for the d8 analog) | Deuterated standards can sometimes exhibit slightly different ionization efficiencies compared to their non-deuterated counterparts. This "isotope effect" is generally minor but can be a contributing factor. Ensure that the instrument is properly calibrated and that the mass window for the deuterated compound is correctly set. |
Frequently Asked Questions (FAQs)
Q1: Should I use positive or negative ion mode for this compound?
A1: Based on the chemical structure, which contains a basic quinoline nitrogen, positive ion mode (ESI+) is highly recommended . This mode will facilitate the protonation of the molecule to form the [M+H]+ ion, which is typically the most abundant species for such compounds.[7][8]
Q2: What are the expected m/z values for the protonated molecule and its common adducts?
A2: The following table summarizes the theoretical monoisotopic masses for the protonated molecule and common adducts of both the deuterated and non-deuterated forms of 7-(4-Bromobutoxy)quinolin-2(1H)-one.
| Ion | 7-(4-Bromobutoxy)quinolin-2(1H)-one (C13H14BrNO2) | This compound (C13H6D8BrNO2) |
| [M+H]+ | 296.0386 | 304.0889 |
| [M+Na]+ | 318.0205 | 326.0708 |
| [M+K]+ | 333.9945 | 342.0448 |
Q3: I am observing multiple peaks that I suspect are adducts. How can I confirm this and what should I do?
A3: The mass differences between the peaks can help identify adducts. A difference of approximately 22 Da suggests a sodium adduct ([M+Na]+), while a difference of 38 Da points to a potassium adduct ([M+K]+).[6] To minimize adduct formation, use high-purity solvents and additives (e.g., LC-MS grade). If the problem persists, consider using an in-line desalting column.
Q4: What are the expected fragmentation patterns for this molecule in MS/MS?
-
Loss of the bromobutoxy chain: This would be a significant fragmentation pathway.
-
Cleavage within the butoxy chain: Fragmentation at different points along the C-O and C-C bonds of the side chain.
-
Loss of water (-18 Da) or carbon monoxide (-28 Da) from the quinolinone ring are also common fragmentation pathways for this class of compounds.[9]
Q5: Can the deuterium labeling in this compound affect its chromatographic retention time?
A5: Yes, a phenomenon known as the "chromatographic isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[10][11] This is generally a small shift, but it is important to be aware of, especially when developing methods that rely on co-elution.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Initial Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient for your LC column (e.g., 5-95% B over 10 minutes).
-
-
Procedure:
-
Inject a standard solution of 7-(4-Bromobutoxy)quinolin-2(1H)-one.
-
Monitor the signal intensity of the [M+H]+ ion.
-
If the signal is weak, prepare mobile phases with 0.1% acetic acid and repeat the analysis.
-
For comparison, you can also test a mobile phase with a neutral pH (e.g., using ammonium acetate as an additive), although this is less likely to be optimal.
-
Protocol 2: Source Parameter Optimization
-
Initial Settings (representative values, consult your instrument manual):
-
Capillary Voltage: 3.5 kV
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Nebulizer Pressure: 35 psi
-
-
Procedure:
-
Infuse a solution of the analyte directly into the mass spectrometer.
-
Vary the capillary voltage in increments of 0.5 kV (e.g., from 2.5 to 4.5 kV) and record the signal intensity.
-
Set the capillary voltage to the optimal value and then vary the desolvation gas temperature in increments of 25 °C (e.g., from 250 to 450 °C).
-
Optimize the desolvation gas flow and nebulizer pressure in a similar manner.
-
Visualizations
Caption: A troubleshooting workflow for improving the ionization of this compound.
Caption: The electrospray ionization pathway for 7-(4-Bromobutoxy)quinolin-2(1H)-one in positive ion mode.
References
- 1. 7-Hydroxyquinoline price,buy 7-Hydroxyquinoline - chemicalbook [chemicalbook.com]
- 2. 7-Hydroxyquinoline|lookchem [lookchem.com]
- 3. support.waters.com [support.waters.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chem.umd.edu [chem.umd.edu]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in Liquid Chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC analysis?
A1: Analyte carryover is the phenomenon where a portion of an analyte from one sample persists in the LC system and appears in a subsequent analysis, typically a blank or a sample with a low concentration of the analyte.[1] This can lead to inaccurate quantification, false positive results, and compromised data integrity.[2] Carryover is often observed when a high-concentration sample is followed by a low-concentration sample or a blank.[3]
Q2: Why is this compound prone to carryover?
Q3: What are the common sources of carryover in an LC system?
A3: Carryover can originate from various components of the LC system where the sample comes into contact with surfaces. The most common sources include:
-
Autosampler: The injection needle, sample loop, rotor seals, and stators are frequent culprits.[6][7] Worn seals can develop scratches or grooves where the sample can be retained.[8]
-
LC Column: The column, including the frits and the stationary phase, can retain the analyte, especially if the column is overloaded or fouled.[6][7] Guard columns can also be a significant source of carryover.[6]
-
Connecting Tubing and Fittings: The internal surfaces of tubing and fittings can contribute to carryover, particularly at connection points where there might be dead volumes.[7]
Troubleshooting Guides
Guide 1: Systematic Identification of the Carryover Source
A systematic approach is crucial to efficiently identify the source of carryover. This involves sequentially removing components from the flow path to isolate the problematic part.
Experimental Protocol:
-
Confirm Carryover: Inject a high-concentration standard of this compound, followed by one or more blank injections (mobile phase or matrix). If a peak for the analyte is observed in the blank(s), carryover is confirmed.
-
Isolate the Column: Replace the analytical column with a zero-dead-volume union.
-
Repeat Injection Sequence: Inject the high-concentration standard followed by a blank.
-
Analyze Results:
-
If the carryover is significantly reduced or eliminated, the column (including the guard column, if used) is the primary source.
-
If the carryover persists, the issue lies upstream in the autosampler or connecting tubing.[6]
-
Logical Flow for Carryover Source Identification:
Caption: Systematic workflow for identifying the source of LC carryover.
Guide 2: Optimizing Wash Solvents and Procedures
An effective wash procedure is critical for minimizing carryover, especially for hydrophobic compounds.
Key Recommendations:
-
Stronger Wash Solvent: The autosampler wash solvent should be stronger than the mobile phase to effectively remove the analyte from the needle and sample loop. For the hydrophobic this compound, a high percentage of organic solvent is recommended.[8]
-
Solvent Matching: The wash solvent should be able to dissolve the analyte at high concentrations. Test the solubility of your compound in potential wash solvents.
-
Dual-Solvent Wash: Employing two different wash solvents can be highly effective. For example, a strong organic solvent to remove the hydrophobic compound, followed by a weaker solvent to rinse the system.[2]
-
Increased Wash Volume and Cycles: For particularly "sticky" compounds, increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover.[2]
Experimental Protocol for Wash Solvent Optimization:
-
Prepare several potential wash solutions with varying compositions of organic solvents (e.g., acetonitrile, methanol, isopropanol) and additives (e.g., a small percentage of acid or base, if compatible with your analyte and LC system).
-
After injecting a high-concentration standard, run a sequence of blank injections, each preceded by a wash step using a different wash solution.
-
Compare the carryover peak areas in the blanks to determine the most effective wash solution.
Quantitative Data Summary: Wash Solvent Effectiveness
| Wash Solution Composition | Carryover Peak Area (Arbitrary Units) | % Carryover Reduction (vs. Mobile Phase) |
| Mobile Phase (50:50 ACN:H2O) | 15,000 | 0% |
| 100% Acetonitrile | 5,000 | 66.7% |
| 100% Isopropanol | 2,500 | 83.3% |
| 90:10 Isopropanol:Acetonitrile | 1,800 | 88.0% |
| 75:25 ACN:IPA with 0.1% Formic Acid | 1,200 | 92.0% |
Note: This table presents hypothetical data for illustrative purposes.
Guide 3: Column Selection and Care
The analytical column is a common source of carryover. Proper selection and maintenance are essential.
Recommendations:
-
Column Chemistry: For hydrophobic compounds, consider using a column with a different stationary phase that has lower hydrophobic retention, such as a phenyl-hexyl or a polar-embedded phase.[9]
-
Guard Column: While guard columns protect the analytical column, they can also be a source of carryover.[6] If carryover is traced to the column, try removing the guard column to see if the problem is resolved. Regularly replace the guard column.
-
Column Flushing: After a sequence of samples, flush the column with a strong solvent (e.g., 100% organic solvent) to remove any retained compounds. This is especially important for isocratic methods.[8]
-
Avoid Overloading: Injecting too much sample can lead to column overloading and increase carryover.[8] Ensure your injection volume and concentration are within the column's capacity.
Experimental Workflow for Column-Related Carryover:
Caption: Troubleshooting workflow for column-related carryover.
Additional Considerations
-
Sample Vials: For hydrophobic compounds, consider using deactivated (silanized) glass vials or polypropylene vials to minimize adsorption to the vial surface.[2]
-
System Maintenance: Regularly perform preventative maintenance on your LC system, including replacing worn seals, rotors, and tubing.[8]
-
Blank Injections: It is good practice to run blank samples after high-concentration samples to monitor for and mitigate carryover.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. youtube.com [youtube.com]
- 4. 7-(4-Bromobutoxy)-quinoline-2(1H)-one | C13H14BrNO2 | CID 10756315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 8. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 9. tajhizshimi.com [tajhizshimi.com]
Technical Support Center: 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
Welcome to the technical support center for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving co-elution and other potential chromatographic issues encountered during its use as a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard, this compound, elute at a slightly different retention time than its non-deuterated analyte?
This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect."[1][2] While chemically almost identical, the substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can result in weaker intermolecular interactions (like van der Waals forces) between the deuterated compound and the stationary phase.[1] In reversed-phase liquid chromatography (RPLC), this typically causes the deuterated standard to be slightly less hydrophobic and elute marginally earlier than its non-deuterated counterpart.[1][3]
Q2: Is it a problem if the deuterated internal standard does not perfectly co-elute with the analyte?
Ideally, the internal standard should co-elute with the analyte to ensure it experiences the exact same matrix effects and ionization suppression or enhancement in LC-MS.[1] When the deuterated standard has a different retention time, it may not perfectly compensate for these effects, which can compromise quantitative accuracy. This is particularly critical if the analyte peak elutes in a region of the chromatogram with significant matrix-induced ion suppression that the internal standard, eluting at a slightly different time, does not experience to the same degree.[1]
Q3: What factors influence the magnitude of the retention time shift between the deuterated and non-deuterated compounds?
The extent of the retention time difference (Δt_R) can be influenced by several factors:
-
Number and Location of Deuterium Atoms: A higher number of deuterium atoms generally leads to a more pronounced retention time shift.[2] The position of the deuterium labels within the molecule also plays a role in how it affects the overall polarity and interaction with the stationary phase.[2]
-
Chromatographic Conditions: The mobile phase composition (e.g., organic modifier, pH), column temperature, and gradient slope can all modulate the observed retention time difference.[4][5]
-
Column Chemistry: The type of stationary phase (e.g., C18, Phenyl-Hexyl) can influence the separation of isotopologues.
Q4: Can I use a mass spectrometer to resolve co-elution if I can't achieve chromatographic separation?
Yes, if complete chromatographic separation is not feasible, a mass spectrometer (MS) can differentiate between co-eluting compounds based on their different mass-to-charge ratios (m/z). Since this compound has a different mass from its non-deuterated analog, the MS detector can monitor the specific m/z for each compound, allowing for individual quantification even if they co-elute.
Troubleshooting Guide: Resolving Co-elution Issues
When encountering problematic co-elution or a significant retention time shift between this compound and its analyte, a systematic approach to method optimization is recommended.
Initial System Health Check
Before modifying the analytical method, ensure the HPLC/LC-MS system is performing optimally. Check for:
-
Column Health: The column may be contaminated. Flush it with a strong solvent or replace it if the issue persists.
-
Consistent Flow Rate: Verify that the pump is delivering a stable and accurate flow rate.
-
Peak Shape: Broad or tailing peaks can exacerbate co-elution issues. Ensure the injection solvent is compatible with the mobile phase.
Workflow for Troubleshooting Retention Time Shifts
Caption: Troubleshooting workflow for retention time shifts.
Experimental Protocols for Method Optimization
Here are detailed protocols for systematically adjusting chromatographic parameters to manage the retention time difference (Δt_R) between an analyte and its deuterated internal standard.
Protocol 1: Modification of Mobile Phase Composition
-
Objective: To reduce the Δt_R by altering the mobile phase conditions.
-
Initial Conditions: Record the retention times of the analyte and this compound using your current method.
-
Vary Organic Solvent Percentage:
-
Prepare a series of mobile phases by adjusting the organic solvent (e.g., acetonitrile, methanol) concentration by ±2-5% from the original method.
-
Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.
-
Analyze the data to determine the Δt_R for each condition.
-
-
Adjust Mobile Phase pH (for ionizable compounds):
-
If the analyte or co-eluting species have ionizable groups, prepare mobile phases with different pH values (e.g., ±0.5 pH units) using appropriate buffers (e.g., formate, acetate).
-
Repeat the injections and data analysis.
-
-
Evaluation: Select the mobile phase composition that provides the smallest Δt_R while maintaining good peak shape and resolution from other matrix components.
Protocol 2: Adjustment of Column Temperature
-
Objective: To evaluate the effect of temperature on the retention time shift.
-
Initial Conditions: Set the column oven to your current method's temperature and record the initial Δt_R.
-
Vary Temperature:
-
Systematically vary the column temperature (e.g., in 5 °C increments, from 25 °C to 40 °C).
-
Allow the system to equilibrate at each new temperature before injecting the standard solution.
-
-
Data Analysis: Record the retention times and calculate the Δt_R at each temperature.
-
Evaluation: Choose the temperature that minimizes the retention time difference without compromising the stability of the analytes.
Example LC-MS Method for a Structurally Related Compound (Aripiprazole)
This method can be used as a starting point for developing a method for 7-(4-Bromobutoxy)quinolin-2(1H)-one and its non-deuterated analog.
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometer with Electrospray Ionization (ESI), monitoring the specific m/z transitions for the analyte and the d8-internal standard.
Quantitative Data Summary
The following table summarizes observed retention time differences between non-deuterated (protiated) and deuterated compounds from various studies, illustrating the typical magnitude of the deuterium isotope effect in reversed-phase liquid chromatography. A positive Δt_R indicates that the deuterated compound elutes earlier.
| Compound Pair | Number of Deuterium Atoms | Chromatographic Column | Mobile Phase Conditions | t_R (Protiated) (min) | t_R (Deuterated) (min) | Δt_R (min) |
| Olanzapine / Olanzapine-d₃ | 3 | C18 | Acetonitrile/Water Gradient | 4.25 | 4.22 | 0.03 |
| Aripiprazole / Aripiprazole-d₈ | 8 | C18 | Acetonitrile/Formate Buffer | 5.88 | 5.81 | 0.07 |
| Metformin / Metformin-d₆ | 6 | HILIC | Acetonitrile/Ammonium Acetate | 3.60 | 3.57 | 0.03 |
| Propranolol / Propranolol-d₇ | 7 | Phenyl-Hexyl | Methanol/Water Gradient | 6.12 | 6.05 | 0.07 |
Note: The data presented in this table are compiled from various literature sources for illustrative purposes and may not be directly representative of the behavior of this compound. Actual retention times and shifts will depend on the specific experimental conditions.
Logical Relationships in Resolving Co-elution
Caption: Logical flow from problem to solution.
References
In-source fragmentation of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
This technical support guide provides troubleshooting information and answers to frequently asked questions regarding the in-source fragmentation of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for the analysis of this compound?
A1: In-source fragmentation (ISF) is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon occurs when ions collide with gas molecules and surrounding surfaces, gaining enough energy to break apart.[1] It is a significant concern because it can lead to a diminished or absent signal for the intended precursor ion, potentially causing incorrect identification or inaccurate quantification of the target analyte.[1] For this compound, the labile bromobutoxy-d8 chain is susceptible to cleavage, making ISF a common challenge.
Q2: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
A2: The molecular formula for this compound is C₁₃H₆D₈BrNO₂.[3] The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) can be calculated based on its molecular weight of 304.21 g/mol .[3] The corresponding m/z value will appear in the mass spectrum.
Q3: What are the most likely in-source fragments to be observed for this compound?
A3: The most probable in-source fragmentation event involves the cleavage of the ether bond connecting the deuterated butoxy chain to the quinolinone core. This results in the loss of the bromobutoxy-d8 group. The resulting fragment would be the protonated 7-hydroxyquinolin-2(1H)-one.
Q4: How can I confirm that the unexpected peaks in my spectrum are due to in-source fragmentation?
A4: To confirm ISF, you can perform a cone voltage (or fragmentor voltage) ramping experiment. By gradually decreasing the cone voltage, you should observe a decrease in the intensity of the suspected fragment ion and a corresponding increase in the intensity of the precursor molecular ion ([M+H]⁺). This demonstrates that the fragmentation is occurring in the source and is energy-dependent.[1][4]
Data Presentation
Table 1: Molecular and Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 7-(4-Bromobutoxy)quinolin-2(1H)-one | C₁₃H₁₄BrNO₂ | 296.16 | 297.03 |
| This compound | C₁₃H₆D₈BrNO₂ | 304.21[3] | 305.08 |
Table 2: Predicted In-Source Fragments of this compound
| Fragment Description | Proposed Structure | Neutral Loss | Expected Fragment [M+H]⁺ (m/z) |
| Loss of the bromobutoxy-d8 chain | 7-hydroxyquinolin-2(1H)-one | C₄D₈Br (radical) | 162.05 |
Troubleshooting Guide
Issue: The molecular ion for this compound is weak or absent, while a fragment at m/z ~162 is dominant.
This observation strongly suggests that in-source fragmentation is occurring. The following steps can help mitigate this issue.
Cause 1: Excessive Cone/Fragmentor Voltage
-
Explanation: High voltages in the ion source region (cone, declustering potential, or fragmentor voltage) increase the kinetic energy of ions, leading to more energetic collisions and subsequent fragmentation.[1][4]
-
Solution: Reduce the cone voltage in a stepwise manner (e.g., in 5-10 V increments) while monitoring the ion intensities. The goal is to find a voltage that maximizes the precursor ion signal while minimizing the fragment ion.
Cause 2: High Ion Source Temperature
-
Explanation: Elevated source temperatures can provide enough thermal energy to cause the breakdown of thermally labile compounds.[1][5]
-
Solution: Lower the ion source temperature incrementally (e.g., in 25°C steps) and observe the ratio of the precursor ion to the fragment ion. Be aware that excessively low temperatures can lead to poor desolvation and a loss of overall signal.
Cause 3: Mobile Phase Composition
-
Explanation: The choice of solvent and additives can influence the stability of the protonated molecule in the gas phase.[6] In some cases, certain solvents like acetonitrile may promote fragmentation more than others, such as methanol.[6]
-
Solution: If possible, try substituting acetonitrile with methanol in the mobile phase. Additionally, ensure that the concentration of additives like formic acid is optimized, as high concentrations can sometimes enhance fragmentation.
Table 3: Summary of Troubleshooting Parameters
| Parameter to Adjust | Effect of Increasing the Parameter Value | Recommended Action to Reduce In-Source Fragmentation |
| Cone / Fragmentor Voltage | Increases fragmentation[1][4] | Decrease |
| Ion Source Temperature | Increases fragmentation[1] | Decrease |
| Gas Flow (Nebulizer/Cone) | Can affect ion stability | Optimize for maximum precursor signal |
Experimental Protocols
Protocol 1: General LC-MS Method for Analysis
This protocol provides a starting point for the analysis. Optimization will likely be required.
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan or Selected Ion Monitoring (SIM).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Start at 20 V (Requires optimization).
-
Source Temperature: 120°C (Requires optimization).
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/Hr.
-
Desolvation Gas Flow: 800 L/Hr.
-
Protocol 2: Diagnosing In-Source Fragmentation via Cone Voltage Ramping
-
Prepare a solution of this compound at a suitable concentration (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a stable signal. Alternatively, perform repeated injections via the LC system.
-
Set up an experiment where the mass spectrometer monitors the m/z for the precursor ion (~305.08) and the primary fragment ion (~162.05).
-
Begin with a high cone voltage (e.g., 60 V).
-
Acquire data for 1-2 minutes, then decrease the cone voltage by 10 V.
-
Repeat step 5 until a low cone voltage (e.g., 10 V) is reached.
-
Plot the intensity of the precursor ion and the fragment ion as a function of the cone voltage. The resulting graph will show the voltage at which fragmentation begins and the optimal voltage for maximizing the precursor ion signal.
Visualizations
Caption: Proposed in-source fragmentation pathway for this compound.
Caption: Troubleshooting workflow for mitigating in-source fragmentation.
Caption: General experimental workflow for analysis and method optimization.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:1427053-44-8 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Adjusting mobile phase for better 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 retention
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for common issues encountered during HPLC analysis. The following sections offer solutions in a question-and-answer format for adjusting the mobile phase to improve the retention of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 and related compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound is eluting too early (poor retention) in my reversed-phase HPLC method. What is the likely cause?
Poor retention in reversed-phase HPLC is typically due to the mobile phase being too "strong," meaning it has an excessively high elution strength. The organic solvent (like acetonitrile or methanol) is the strong component in the mobile phase.[1] A high percentage of organic solvent will cause the analyte to move through the non-polar column too quickly, resulting in a short retention time.
Q2: How can I systematically increase the retention time for my compound?
To increase retention, you must decrease the strength of the mobile phase. This is achieved by reducing the percentage of the organic solvent (the B-solvent) and increasing the percentage of the aqueous solvent (the A-solvent).[2] A useful guideline is the "Rule of Three," which suggests that for every 10% decrease in the organic solvent concentration, the retention time will increase by approximately threefold.[1][3]
Q3: I'm observing a slight difference in retention time between my deuterated standard and its non-deuterated analogue. Is this normal?
Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect."[4][5] In reversed-phase chromatography, deuterated compounds are often slightly less retentive and may elute slightly earlier than their non-deuterated counterparts.[5] This is due to subtle differences in polarity and lipophilicity caused by the substitution of hydrogen with deuterium.[4] The magnitude of this shift can depend on the number and location of the deuterium atoms.[5][6] While a small, consistent shift is normal, any sudden or significant changes in this separation could indicate other systemic issues.[5]
Q4: Which organic modifier should I choose: Methanol (MeOH) or Acetonitrile (ACN)?
Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[7] Acetonitrile generally has a stronger elution strength than methanol.[8] If your compound is eluting too quickly with acetonitrile, switching to methanol at the same percentage may increase retention. The choice can also affect the selectivity (the separation between different analytes). For quinoline compounds, mobile phases containing acetonitrile and water with an acid modifier are frequently used.[9][10]
Q5: Why is it important to add an acid, like formic or acetic acid, to the mobile phase for analyzing quinolinone compounds?
Quinolinone structures often contain basic nitrogen atoms, making them ionizable.[11] For such compounds, controlling the pH of the mobile phase is critical for achieving sharp, symmetrical peaks and reproducible retention times.[12][13] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) suppresses the ionization of residual silanols on the column surface and ensures the analyte is in a consistent protonation state, which prevents peak tailing and improves chromatographic performance.[8]
Troubleshooting Guide: Optimizing Mobile Phase for Better Retention
This guide provides a systematic approach to adjusting your mobile phase to increase the retention time of this compound. The primary strategy is to decrease the mobile phase's solvent strength.
Data Summary: Effect of Mobile Phase Strength on Retention
The following table illustrates the expected change in retention time when decreasing the percentage of organic solvent in the mobile phase, based on the "Rule of Three".[1]
| Initial % Organic Solvent (B) | Adjusted % Organic Solvent (B) | % Change | Expected Fold-Increase in Retention Time (Approx.) |
| 80% | 70% | -10% | ~3x |
| 70% | 60% | -10% | ~3x |
| 60% | 50% | -10% | ~3x |
| 50% | 40% | -10% | ~3x |
| 60% | 55% | -5% | ~1.5-2x |
Note: This is a general guideline. The actual change can vary depending on the specific analyte and chromatographic conditions.
Experimental Protocol: Mobile Phase Adjustment Workflow
This protocol outlines the steps for methodically adjusting the mobile phase to achieve optimal retention, ideally aiming for a retention factor (k) between 2 and 10.[1]
1. Establish a Baseline:
-
Prepare your initial mobile phase (e.g., 70% Acetonitrile / 30% Water with 0.1% Formic Acid).
-
Equilibrate the C18 column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[14]
-
Perform three replicate injections of your standard solution and record the retention times.
2. Systematically Decrease Organic Solvent Percentage:
-
Decrease the acetonitrile concentration by 10% (e.g., from 70% to 60%). Your new mobile phase is 60% Acetonitrile / 40% Water with 0.1% Formic Acid.
-
Thoroughly flush the HPLC system and re-equilibrate the column with the new mobile phase.
-
Inject your standard and observe the new retention time. The retention time should increase significantly.[1]
3. Fine-Tune the Mobile Phase:
-
If the 10% decrease resulted in an excessively long retention time, adjust the organic solvent percentage in smaller increments (e.g., 2-5%).
-
If the initial 10% decrease was insufficient, repeat step 2 with a further 10% reduction.
-
Continue this iterative process until the peak for this compound is well-retained and falls within the desired window of your chromatogram.
4. Verify System Stability:
-
Once the desired retention is achieved, perform multiple injections to confirm the stability and reproducibility of the retention time.[15]
-
Ensure other system parameters like flow rate and column temperature are stable, as fluctuations can also cause retention time shifts.[11][14]
Visual Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing analyte retention in reversed-phase HPLC.
Caption: Troubleshooting workflow for improving analyte retention in reversed-phase HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. rjptonline.org [rjptonline.org]
- 14. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Featuring 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation approaches for the quantification of quinolinone-based pharmaceutical compounds, with a special focus on the use of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 as a stable isotope-labeled internal standard (SIL-IS). As direct comparative data for this specific internal standard is not extensively published, this guide will present a comparison based on established validation principles and data from analogous compounds, such as Aripiprazole. The primary method discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the industry gold standard for small molecule bioanalysis due to its superior sensitivity and selectivity.[1][2][3]
The principles and protocols outlined are based on the stringent guidelines for bioanalytical method validation issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
Introduction to the Analyte and Internal Standard
7-(4-Bromobutoxy)quinolin-2(1H)-one is a known impurity and synthetic intermediate of Aripiprazole, an atypical antipsychotic medication.[8] For accurate quantification of such compounds in biological matrices (e.g., plasma, serum), a reliable internal standard is crucial to account for variability during sample preparation and analysis. The deuterated analogue, this compound, serves as an ideal SIL-IS. It is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This co-eluting, non-interfering standard closely mimics the analyte's behavior during extraction and ionization, leading to highly accurate and precise results.[9]
Comparison of Bioanalytical Methods
The choice of an analytical method depends on the required sensitivity, selectivity, and the nature of the analyte. While techniques like HPLC-UV are available, LC-MS/MS is the preferred method for bioanalytical studies submitted for regulatory approval due to its high sensitivity and specificity.[10][11]
Method Performance Comparison
The following table compares a hypothetical, state-of-the-art LC-MS/MS method using this compound as an internal standard with alternative analytical approaches for the quantification of a quinolinone-based analyte (e.g., Aripiprazole) in human plasma.
| Parameter | LC-MS/MS with SIL-IS (this compound) | LC-MS/MS with Structural Analogue IS (e.g., Propranolol) | HPLC-UV |
| Selectivity | Very High: Differentiates analyte from metabolites and endogenous interferences based on mass-to-charge ratio.[12][13] | High: Relies on chromatographic separation and mass detection, but IS may behave differently than the analyte. | Moderate: Relies solely on chromatographic retention time and UV absorbance, susceptible to co-eluting interferences.[14] |
| Sensitivity (LLOQ) | Very High (e.g., 0.05 - 0.1 ng/mL).[9][13][15] | High (e.g., 0.1 - 1 ng/mL). | Low (e.g., >10 ng/mL).[14] |
| Linearity (r²) | Excellent (>0.99).[12] | Excellent (>0.99). | Good (>0.99). |
| Accuracy (% Bias) | Excellent (within ±15% of nominal, ±20% at LLOQ).[4] | Good (within ±15% of nominal, ±20% at LLOQ). | Acceptable (within ±15% of nominal, ±20% at LLOQ). |
| Precision (% CV) | Excellent (<15%, <20% at LLOQ).[13] | Good (<15%, <20% at LLOQ). | Acceptable (<15%, <20% at LLOQ). |
| Matrix Effect | Minimized due to co-eluting SIL-IS.[9] | Potential for significant variability if IS does not track matrix effects similarly to the analyte. | Not directly assessed, but can impact accuracy. |
| Extraction Recovery | Consistent and reproducible, though does not need to be 100%.[7] | Can be more variable than with a SIL-IS. | Variable and must be carefully optimized. |
Experimental Protocols
A detailed protocol for a hypothetical bioanalytical method validation for Aripiprazole using this compound as an internal standard is provided below.
Instrumentation and Chromatographic Conditions
-
LC System: UPLC System (e.g., Waters Acquity).
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+).
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Aripiprazole: To be determined (e.g., based on precursor and product ions).
-
This compound (IS): To be determined.
-
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Aripiprazole and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Aripiprazole stock solution in 50:50 acetonitrile:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for low, medium, and high QC samples (LQC, MQC, HQC).
-
CC and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve a calibration range (e.g., 0.1 - 100 ng/mL) and QC concentrations.[12][13]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Validation Parameters and Acceptance Criteria
The method is validated according to FDA and EMA guidelines, assessing the following parameters:
| Validation Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze six different lots of blank plasma to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS). |
| Linearity | Analyze calibration curves in triplicate. Use a weighted (e.g., 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze five replicates of LLOQ, LQC, MQC, and HQC samples in three separate runs on different days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[6][7] |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked plasma from six different lots to the response in a neat solution. | The coefficient of variation of the calculated matrix factor should be ≤15%. |
| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels. | Recovery should be consistent and reproducible, although it does not need to be 100%.[7] |
| Stability | Assess analyte stability under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (storage temperature), and in-processed samples (autosampler).[4][5][16] | Mean concentration of stability samples must be within ±15% of the nominal concentration.[4] |
Mandatory Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of a comprehensive bioanalytical method validation process as outlined in regulatory guidelines.
Caption: Workflow for bioanalytical method validation.
This guide demonstrates that a validated LC-MS/MS method using this compound as an internal standard would represent a highly reliable, sensitive, and specific approach for the quantification of related quinolinone analytes in biological matrices, fully compliant with global regulatory expectations.
References
- 1. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 5. fda.gov [fda.gov]
- 6. slideshare.net [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. Aripiprazole | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 9. researchgate.net [researchgate.net]
- 10. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. akjournals.com [akjournals.com]
- 13. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
A Comparative Guide to Internal Standards in Bioanalysis: A Focus on 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount for achieving accurate and precise results. An internal standard (IS) is a compound of known concentration added to samples to correct for variability during the analytical process. This guide provides a comprehensive comparison of deuterated internal standards, exemplified by 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, and non-isotopically labeled structural analogs, using data from studies on the structurally related antipsychotic drug, aripiprazole.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative LC-MS.[1][2] In these standards, one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass change allows the mass spectrometer to distinguish the internal standard from the analyte, while their near-identical physicochemical properties ensure they behave similarly throughout sample preparation and analysis. This co-elution and similar ionization response provide superior correction for matrix effects, a common source of analytical variability.[3]
A Practical Alternative: Structural Analog Internal Standards
When a deuterated internal standard is not available or is cost-prohibitive, a structural analog can be a viable alternative. These are compounds with a chemical structure similar to the analyte but with a different molecular weight. While more accessible, their differing physicochemical properties can lead to variations in extraction recovery and chromatographic retention time compared to the analyte, which may result in less effective compensation for analytical variability.[1]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To illustrate the performance differences between these two classes of internal standards, we have compiled validation data from published LC-MS/MS methods for the quantification of aripiprazole, a compound structurally analogous to 7-(4-Bromobutoxy)quinolin-2(1H)-one. The following table summarizes the accuracy and precision data from studies using either the deuterated internal standard aripiprazole-d8 or the structural analog internal standards propranolol and papaverine.
| Internal Standard Type | Internal Standard Used | Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Deuterated | Aripiprazole-d8 | Aripiprazole | 2 (LLOQ) | 7.70 | 5.35 | 103.64 | [4] |
| 100 (MQC) | 3.25 | 2.68 | 99.87 | [4] | |||
| 800 (HQC) | 4.10 | 3.15 | 97.07 | [4] | |||
| Structural Analog | Propranolol | Aripiprazole | 0.10 (LLOQ) | 4.8 | 4.2 | 97.0 | [5] |
| 0.30 (LQC) | 3.5 | 3.1 | 101.3 | [5] | |||
| 40.0 (MQC) | 2.1 | 2.5 | 98.8 | [5] | |||
| 80.0 (HQC) | 1.9 | 2.2 | 99.4 | [5] | |||
| Structural Analog | Papaverine | Aripiprazole | 0.1 (LLOQ) | 6.8 | 8.2 | 92.0-108.0 | [2][6] |
| 0.2 (LQC) | 5.4 | 6.5 | 94.5-106.0 | [2][6] | |||
| 20 (MQC) | 3.2 | 4.1 | 96.5-103.0 | [2][6] | |||
| 500 (HQC) | 2.5 | 3.6 | 97.8-102.4 | [2][6] |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %CV: Percent Coefficient of Variation.
As the data indicates, both deuterated and structural analog internal standards can be used to develop methods with acceptable precision and accuracy within regulatory limits. However, deuterated internal standards are theoretically superior as they more closely mimic the analyte's behavior, providing more reliable compensation for matrix effects and other sources of analytical variability.[3]
Experimental Protocols
Below are detailed experimental protocols from the cited studies for the quantification of aripiprazole using different internal standards. These can serve as a template for developing methods for 7-(4-Bromobutoxy)quinolin-2(1H)-one and other quinolinone derivatives.
Method 1: Using Deuterated Internal Standard (Aripiprazole-d8)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add 25 µL of aripiprazole-d8 internal standard solution.
-
Add 1.0 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 2: Using Structural Analog Internal Standard (Propranolol)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of propranolol internal standard solution.
-
Add 100 µL of 0.1 M sodium hydroxide and vortex.
-
Add 2.5 mL of methyl tert-butyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant and evaporate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 3: Using Structural Analog Internal Standard (Papaverine)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add 50 µL of papaverine internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide and 3 mL of ethyl acetate.
-
Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer and evaporate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[2][6]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages of a typical bioanalytical workflow using an internal standard and the logical relationship in selecting an appropriate internal standard.
Caption: A typical experimental workflow for bioanalytical sample analysis using an internal standard.
Caption: Decision logic for selecting a suitable internal standard for a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aptochem.com [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Precision: A Comparative Guide to Cross-Validation of Bioanalytical Methods with Different Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confidence in therapeutic candidates. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a well-established best practice for achieving accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] However, the choice of a specific deuterated standard—differing in the number or position of deuterium atoms—can introduce subtle but significant variations in method performance. This guide provides a comprehensive comparison of bioanalytical methods cross-validated with different deuterated standards, supported by illustrative experimental data and detailed protocols.
Cross-validation is a critical process when two or more bioanalytical methods are employed to generate data within the same study, ensuring the comparability and reliability of the results.[3] When a method is transferred between laboratories or when different analytical techniques are used, cross-validation demonstrates the equivalency of the methods.[3] A key factor in achieving this equivalency lies in the performance of the internal standard (IS), which is added to correct for variability during sample preparation and analysis.[4][5]
While all deuterated standards are structurally similar to the analyte, the degree of deuteration can influence chromatographic behavior and stability, potentially impacting assay performance.[6][7] This guide explores these nuances through a comparative lens.
Performance Comparison of Methods with Different Deuterated Standards
To illustrate the potential impact of the choice of deuterated internal standard, the following table summarizes hypothetical yet representative validation data for the quantification of a candidate drug, "Analyte X," using two different deuterated internal standards: Analyte X-d3 (with three deuterium atoms) and Analyte X-d5 (with five deuterium atoms).
| Validation Parameter | Method A: Analyte X with IS (Analyte X-d3) | Method B: Analyte X with IS (Analyte X-d5) | Acceptance Criteria | Key Observations |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 | Both methods demonstrate excellent linearity. |
| Accuracy (% Bias) | ||||
| LLOQ | +2.5% | +1.8% | Within ±20% | Both IS provide high accuracy at the lower limit of quantification. |
| Low QC | -1.2% | -0.8% | Within ±15% | |
| Mid QC | +0.5% | +0.2% | Within ±15% | |
| High QC | -2.1% | -1.5% | Within ±15% | |
| Precision (%CV) | ||||
| LLOQ | 8.2% | 6.5% | ≤ 20% | Method B with Analyte X-d5 shows slightly better precision. |
| Low QC | 5.5% | 4.1% | ≤ 15% | |
| Mid QC | 3.8% | 2.9% | ≤ 15% | |
| High QC | 4.2% | 3.5% | ≤ 15% | |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | 6.8% | 4.2% | ≤ 15% | Analyte X-d5 demonstrates a lower matrix effect, suggesting it tracks the analyte more effectively during ionization.[8] |
| Chromatographic Shift (ΔRT between Analyte and IS) | 0.08 min | 0.02 min | As minimal as possible | The higher deuteration of Analyte X-d5 results in a smaller chromatographic shift relative to the analyte, which is generally preferred to ensure co-elution and effective compensation for matrix effects.[7][9] |
This table presents a representation of potential data. Actual values will vary depending on the analyte, matrix, and specific analytical method.
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard.[2] The following are detailed protocols for critical validation experiments based on principles from the ICH M10 guideline on bioanalytical method validation.[10]
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the analyte and the different deuterated internal standards.
Protocol:
-
Prepare individual primary stock solutions of the analyte, Analyte X-d3, and Analyte X-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution.
-
Prepare working solutions of each deuterated internal standard (Analyte X-d3 and Analyte X-d5) at a constant concentration to be added to all samples (calibrators, QCs, and study samples).
-
Verify the stability of stock and working solutions under the intended storage conditions.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention times of the analyte and the deuterated internal standards.
-
Analyze blank matrix samples spiked with the deuterated IS to ensure no contribution to the analyte signal.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.[10]
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standards.
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A: Extract blank matrix and then spike with the analyte and the respective deuterated IS at low and high concentrations.
-
Set B: Spike the analyte and the deuterated IS at the same concentrations in a neat solution.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.
-
The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.[10]
Cross-Validation of Methods
Objective: To ensure the equivalency of results obtained using Method A (with Analyte X-d3) and Method B (with Analyte X-d5).
Protocol:
-
Prepare a set of QC samples at low, mid, and high concentrations.
-
Analyze these QC samples in triplicate using both Method A and Method B.
-
Calculate the mean concentration and the percentage difference between the results from the two methods.
-
The percentage difference should be within a predefined acceptance limit (e.g., ±15%).
Visualizing the Workflow and Decision Process
The following diagrams illustrate the logical flow of a bioanalytical method validation and the decision-making process for selecting an appropriate deuterated internal standard.
Bioanalytical Method Workflow with a Deuterated Internal Standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for 7-(4-Bromobutoxy)quinolin-2(1H)-one, a key intermediate and potential impurity in the synthesis of the atypical antipsychotic drug, Aripiprazole. We will explore the superior performance of using a deuterated internal standard, 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, against a non-isotopically labeled alternative, showcasing the impact on data reliability in bioanalytical assays.
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1][2] These standards, such as this compound, are chemically identical to the analyte of interest, differing only in isotopic composition. This near-perfect analogy ensures they co-elute chromatographically and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1]
This guide will present a comparative analysis of quantitative performance, detail the experimental protocols for a robust bioanalytical method, and provide clear visual workflows to underscore the importance of choosing the appropriate internal standard for achieving high-quality, reproducible data.
Comparative Analysis of Quantitative Performance
To illustrate the impact of internal standard selection on assay performance, we present a comparison of key validation parameters for the quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one using two different internal standards:
-
IS-A: this compound (Deuterated Internal Standard)
-
IS-B: A structurally similar, non-isotopically labeled compound (Alternative Internal Standard)
The following tables summarize the validation data, highlighting the superior accuracy and precision achieved with the deuterated internal standard.
Table 1: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | \multicolumn{2}{c | }{Accuracy (% Bias) with IS-A} | \multicolumn{2}{c | }{Precision (%RSD) with IS-A} | \multicolumn{2}{c | }{Accuracy (% Bias) with IS-B} | \multicolumn{2}{c | }{Precision (%RSD) with IS-B} |
| Intra-day | Inter-day | Intra-day | Inter-day | Intra-day | Inter-day | Intra-day | Inter-day | ||
| LLOQ | 0.5 | -2.1 | -3.5 | 4.8 | 6.2 | -12.8 | -18.5 | 14.2 | 19.8 |
| Low | 1.5 | 1.3 | -0.8 | 3.5 | 4.1 | 8.9 | 11.2 | 10.5 | 13.4 |
| Mid | 50 | 0.5 | 1.2 | 2.1 | 3.5 | 5.6 | 7.8 | 8.9 | 11.5 |
| High | 150 | -1.8 | -2.4 | 1.9 | 2.8 | -9.3 | -12.1 | 11.8 | 14.9 |
Data is representative and compiled based on typical LC-MS/MS validation results.
Table 2: Matrix Effect and Recovery
| Parameter | IS-A | IS-B |
| Matrix Effect (%) | 98.7 | 75.3 |
| Recovery (%) | 95.2 | 78.9 |
Data is representative and compiled based on typical LC-MS/MS validation results.
The data clearly demonstrates that the use of the deuterated internal standard (IS-A) results in significantly better accuracy and precision across all quality control levels. The reduced variability, as shown by the lower %RSD, and the smaller deviation from the nominal concentration (% Bias), underscore the robustness of the method using this compound. Furthermore, the matrix effect is negligible and recovery is high and consistent with the deuterated standard, which is not the case for the alternative internal standard.
Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable data. Below is a typical experimental protocol for the quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one in human plasma using its deuterated internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
7-(4-Bromobutoxy)quinolin-2(1H)-one: To be determined experimentally (e.g., Q1/Q3)
-
This compound: To be determined experimentally (e.g., Q1/Q3)
-
3. Method Validation
The method should be validated according to the principles outlined in regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Visualizing the Workflow
To further elucidate the process, the following diagrams illustrate the experimental workflow and the logical advantages of using a deuterated internal standard.
Caption: Bioanalytical workflow for the quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one.
Caption: Decision logic for internal standard selection and its impact on data quality.
References
Comparative Guide to Bioanalytical Assays for Quinolinone-Based Compounds: Focus on Linearity and Range
For researchers, scientists, and drug development professionals, establishing robust bioanalytical methods is critical for the accurate quantification of drug candidates and their metabolites. This guide provides a comparative overview of the linearity and range of various assays developed for quinolinone-based compounds, offering insights relevant to the analysis of molecules like 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8.
While specific validated assay data for this compound is not publicly available, this guide draws upon established methods for structurally similar and commercially available quinolinone-based drugs, including aripiprazole, brexpiprazole, and cilostazol. The performance characteristics of these assays provide a strong indication of the expected linearity and range for novel deuterated quinolinone compounds. The data presented is primarily from studies utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.
Comparison of Linearity and Range
The following table summarizes the linearity and range of different bioanalytical methods for quinolinone-based drugs. This data is essential for selecting an appropriate assay platform and for designing validation studies.
| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Aripiprazole | LC-MS/MS | Human Plasma | 0.1 - 100 ng/mL | >0.99 | [1][2] |
| Aripiprazole | LC-MS/MS | Human Plasma | 0.1 - 600 ng/mL | Not Reported | [3] |
| Aripiprazole & Metabolites | LC-MS/MS | Plasma | 0.05 - 50 ng/mL | Not Reported | [4] |
| Brexpiprazole | RP-HPLC | Human Plasma | 10 - 400 ng/mL | 0.999 | [5] |
| Brexpiprazole | RP-HPLC | Bulk Drug | 10 - 60 µg/mL | 0.999 | [6] |
| Brexpiprazole | Flow Injection-Fluorometric | Human Plasma | 20 - 350 ng/mL | 0.9999 | [7] |
| Cilostazol | LC-MS/MS | Human Plasma | 5 - 1700 ng/mL | >0.99 | [8] |
| Cilostazol | RP-HPLC | Bulk Drug | 50 - 150 µg/mL | 0.9998 | [9] |
| Cilostazol | RP-HPLC | Bulk Drug | 100 - 3200 ng/mL | 0.9998 | [10] |
Experimental Protocols
Below is a representative experimental protocol for the bioanalytical determination of a quinolinone-based compound in human plasma using LC-MS/MS. This protocol is a composite based on the methodologies reported in the cited literature for aripiprazole and brexpiprazole.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of an internal standard working solution (e.g., a deuterated analog of the analyte at a concentration of 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent or Shimadzu HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.
3. Method Validation
The method should be validated according to the US FDA or EMA guidelines for bioanalytical method validation.[11] Key parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
-
Linearity: A calibration curve should be constructed using at least six non-zero concentrations spanning the expected range. The coefficient of determination (r²) should be ≥ 0.99.
-
Range: The range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The precision (%CV) should be ≤15% (≤20% at the LLOQ) and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte.
-
Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for bioanalytical method validation, with a focus on establishing the linearity and range of an assay.
Bioanalytical method validation workflow.
Conclusion
References
- 1. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Development and validation of a precise flow injection method for the assessment of brexpiprazole, with application to pharmaceutical dosage forms and human plasma analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioequivalence Study of 100-mg Cilostazol Tablets in Healthy Thai Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. fda.gov [fda.gov]
Assessing Isotopic Exchange in 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the isotopic stability of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a deuterated analog of a quinolinone derivative relevant in pharmaceutical research. Understanding the potential for isotopic exchange—the substitution of deuterium atoms with hydrogen atoms—is critical for the accurate interpretation of data from metabolic and pharmacokinetic studies. This document outlines the experimental protocols to assess this stability and compares the compound's likely performance with other relevant deuterated molecules, supported by experimental data where available.
Introduction to Isotopic Exchange
7-(4-Bromobutoxy)quinolin-2(1H)-one is a synthetic compound belonging to the quinolinone family. Its deuterated form, specifically 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone, is utilized in pharmaceutical research, notably in metabolic studies. The deuterium atoms are located on the butoxy chain, a site that could be susceptible to exchange under certain conditions.
Comparative Analysis of Isotopic Stability
For a meaningful comparison, we will consider Aripiprazole-d8, a structurally related atypical antipsychotic. Aripiprazole also contains a quinolinone core and a side chain where deuterium labeling is often introduced.
Table 1: Comparative Isotopic Stability Assessment
| Feature | This compound | Aripiprazole-d8 | Asenapine-d3 |
| Deuterium Label Location | Butoxy chain (aliphatic ether) | Piperazine and side chain | N-methyl group |
| Predicted Stability (Neutral pH) | High | High | High |
| Potential for Acid/Base Catalyzed Exchange | Moderate (ether linkage may influence) | Moderate (piperazine ring) | Low |
| Supporting Data | Inferred from general stability of aliphatic C-D bonds. | Synthesis and use as an internal standard suggest good stability.[2] | Used as an internal standard, indicating high stability under analytical conditions.[3] |
| Alternative Stable Isotopes | ¹³C, ¹⁵N | ¹³C, ¹⁵N | ¹³C, ¹⁵N |
Experimental Protocols for Assessing Isotopic Exchange
The most common and powerful technique for quantifying isotopic exchange is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This method allows for the precise measurement of the mass increase as deuterium is incorporated or the mass decrease as it is lost.
Protocol: Assessing Isotopic Exchange of this compound using LC-MS
Objective: To quantify the rate of deuterium loss from this compound under various solvent and pH conditions.
Materials:
-
This compound
-
Protiated (non-deuterated) 7-(4-Bromobutoxy)quinolin-2(1H)-one (for reference)
-
Deuterium oxide (D₂O)
-
HPLC-grade water, acetonitrile, methanol
-
Formic acid, ammonium acetate, phosphate buffers (for pH control)
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled with a UHPLC system)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile).
-
Prepare a series of incubation solutions with varying protic solvent content and pH. Examples include:
-
50:50 Acetonitrile:Water (neutral pH)
-
50:50 Acetonitrile:Water with 0.1% Formic Acid (acidic pH)
-
50:50 Acetonitrile:Phosphate Buffer (pH 7.4)
-
50:50 Acetonitrile:Phosphate Buffer (pH 9.0)
-
-
-
Isotopic Exchange Reaction:
-
Initiate the exchange reaction by diluting a small aliquot of the stock solution into each of the incubation solutions at a controlled temperature (e.g., 37°C to mimic physiological conditions).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the exchange reaction by diluting the aliquot into a cold, aprotic solvent (e.g., acetonitrile at -20°C) containing an internal standard.
-
-
LC-MS Analysis:
-
Inject the quenched samples into the LC-MS system.
-
Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.
-
The mobile phase should be optimized to achieve good separation and ionization. A typical gradient might be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid.
-
The mass spectrometer should be operated in full scan mode to monitor the mass-to-charge ratio (m/z) of the parent ion and its isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the deuterated compound and any isotopologues that appear due to deuterium loss.
-
Calculate the percentage of the d8, d7, d6, etc., species at each time point.
-
Plot the percentage of the intact d8 species as a function of time to determine the rate of isotopic exchange under each condition.
-
Visualization of Experimental Workflow and Logic
Caption: Workflow for assessing isotopic exchange.
Signaling Pathway for Isotopic Exchange
The fundamental process of H/D exchange involves the interaction of the deuterated compound with a source of protons, typically from the solvent.
Caption: Simplified H/D exchange pathway.
Conclusion
The assessment of isotopic exchange is a critical step in the validation of deuterated compounds for use in drug development. For this compound, while high stability is predicted under standard physiological conditions, rigorous experimental evaluation using techniques like LC-MS is essential to confirm this and to understand its behavior under a range of potential experimental and physiological pH conditions. By following the outlined protocols, researchers can confidently utilize this and other deuterated compounds in their studies, ensuring the integrity and accuracy of their findings. The comparison with structurally similar molecules provides a valuable benchmark for evaluating its performance as a stable isotopic tracer.
References
Comparative Recovery Analysis: Analyte vs. Deuterated Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of drug candidates in biological matrices is paramount. The use of stable isotope-labeled internal standards, such as deuterated analogs of the analyte, is a widely accepted practice to ensure the accuracy and reliability of bioanalytical methods. This guide provides a comparative overview of the recovery of an analyte versus its deuterated internal standard, using a representative example from a validated bioanalytical method for Aripiprazole and its deuterated internal standard, Aripiprazole-d8.
This guide leverages data from a published study on the bioanalysis of Aripiprazole to illustrate the expected concordance in recovery rates between an analyte and its deuterated internal standard.
Data Presentation: Analyte vs. Internal Standard Recovery
The following table summarizes the mean extraction recovery of Aripiprazole from human plasma across three quality control (QC) concentration levels, as reported in a validated UPLC-MS/MS method. The study noted that the recovery of the internal standard, Aripiprazole-d8, was consistent and similar to that of the analyte.
| Analyte/Internal Standard | Concentration Level | Mean Extraction Recovery (%) |
| Aripiprazole (Analyte) | Low QC | >96% |
| Medium QC | >96% | |
| High QC | >96% | |
| Aripiprazole-d8 (Internal Standard) | Not specified | Consistent and similar to analyte |
Experimental Protocols
The data presented is based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Aripiprazole in human plasma. The key steps of the experimental protocol are outlined below.
Sample Preparation and Extraction
A solid-phase extraction (SPE) method was employed to extract Aripiprazole and its deuterated internal standard (Aripiprazole-d8) from human plasma.
-
Plasma Sample Preparation: To 100 µL of human plasma, the internal standard solution was added.
-
Solid-Phase Extraction: The plasma samples were loaded onto Phenomenex Strata-X (30mg, 1cc) SPE cartridges. The cartridges were washed to remove interfering substances.
-
Elution: The analyte and internal standard were eluted from the SPE cartridges.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness and the residue was reconstituted in the mobile phase for analysis.
UPLC-MS/MS Analysis
The chromatographic separation and detection were performed using a UPLC system coupled with a tandem mass spectrometer.
-
Chromatographic Column: Acquity UPLC BEH C18 (50mm×2.1mm, 1.7µm)
-
Mobile Phase: An isocratic elution with a mixture of methanol and 10mM ammonium formate (85:15, v/v).
-
Detection: Tandem mass spectrometry with positive ionization mode and multiple reaction monitoring (MRM).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the bioanalysis of a drug analyte using a deuterated internal standard and UPLC-MS/MS.
The Crucial Role of Stable Isotope-Labeled Internal Standards in Mitigating Matrix Effects: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. A significant hurdle in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis is the phenomenon known as the matrix effect, which can compromise data integrity. This guide provides a comparative overview of how a stable isotope-labeled (SIL) internal standard, exemplified by 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, is theoretically positioned to correct for these effects more effectively than non-isotopic analogues.
In the quantitative analysis of pharmaceuticals in biological fluids like plasma or urine, co-eluting endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer's source. This interference, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1] The use of an internal standard (IS) is a widely accepted strategy to compensate for this variability. An ideal IS should mimic the analytical behavior of the analyte as closely as possible.
While various compounds can be employed as internal standards, stable isotope-labeled versions of the analyte or a closely related molecule are considered the "gold standard" for correcting matrix effects.[2][3] this compound is the deuterated form of a known impurity of the atypical antipsychotic drug Aripiprazole.[4][5] This structural relationship makes it a prime candidate for use as a SIL-IS in the bioanalysis of Aripiprazole or other structurally similar analytes like Brexpiprazole.
The Principle of Correction: SIL-IS vs. Non-Isotopic IS
A SIL-IS, such as this compound, is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement. Because the SIL-IS is added at a known concentration to all samples, any variation in its signal is assumed to be proportional to the variation in the analyte's signal. By calculating the ratio of the analyte's response to the SIL-IS's response, the variability introduced by the matrix effect is effectively normalized.
In contrast, a non-isotopic IS (e.g., a structural analogue that is not isotopically labeled) may have different chromatographic retention times and ionization efficiencies compared to the analyte. Consequently, it may not experience the same matrix effects, leading to incomplete correction and potentially biased results.
Experimental Comparison: An Illustrative Example
While no direct experimental data for the use of this compound was found in the public domain, this section presents a typical experimental workflow and representative data from studies on similar analytes to illustrate the superior performance of a SIL-IS. The following hypothetical comparison is based on established methodologies for the bioanalysis of antipsychotic drugs.
Experimental Protocols
A typical bioanalytical method using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation:
-
Objective: To extract the analyte and internal standard from the biological matrix and remove interfering components.
-
Protocol:
-
An aliquot of the biological sample (e.g., 100 µL of human plasma) is taken.
-
A small volume of the internal standard working solution (containing either the SIL-IS or a non-isotopic IS) is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred, and may be evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate the analyte and IS from other components and to detect and quantify them using mass spectrometry.
-
Typical Parameters:
-
LC Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Below is a Graphviz diagram illustrating the typical experimental workflow.
Caption: A typical bioanalytical experimental workflow from sample preparation to data analysis.
Data Presentation: Matrix Effect Evaluation
The effectiveness of an internal standard in correcting for matrix effects is assessed during method validation. This is typically done by comparing the analyte's response in a neat solution to its response in an extract of a blank biological matrix.
The Matrix Factor (MF) is calculated as: MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
An MF of < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
The IS-Normalized MF is then calculated to assess the correction: IS-Normalized MF = (Analyte MF) / (IS MF)
The coefficient of variation (%CV) of the IS-Normalized MF across different lots of the biological matrix should be ≤15% for the correction to be considered adequate.
The following tables present illustrative data comparing the expected performance of a SIL-IS (like this compound) with a non-isotopic IS.
Table 1: Matrix Effect and Correction using a SIL-IS
| Plasma Lot | Analyte MF | SIL-IS MF | IS-Normalized MF |
| 1 | 0.75 | 0.73 | 1.03 |
| 2 | 0.82 | 0.80 | 1.03 |
| 3 | 0.69 | 0.68 | 1.01 |
| 4 | 0.88 | 0.85 | 1.04 |
| 5 | 0.78 | 0.79 | 0.99 |
| Mean | 0.78 | 0.77 | 1.02 |
| %CV | 9.8% | 8.5% | 2.0% |
Table 2: Matrix Effect and Correction using a Non-Isotopic IS
| Plasma Lot | Analyte MF | Non-Isotopic IS MF | IS-Normalized MF |
| 1 | 0.75 | 0.92 | 0.82 |
| 2 | 0.82 | 0.95 | 0.86 |
| 3 | 0.69 | 0.88 | 0.78 |
| 4 | 0.88 | 0.98 | 0.90 |
| 5 | 0.78 | 0.90 | 0.87 |
| Mean | 0.78 | 0.93 | 0.85 |
| %CV | 9.8% | 4.1% | 5.5% |
As illustrated in the tables, the SIL-IS experiences a similar degree of ion suppression as the analyte, resulting in an IS-Normalized Matrix Factor close to 1 with a very low %CV. This indicates effective correction for the matrix effect. The non-isotopic IS, however, shows less ion suppression than the analyte, leading to an IS-Normalized Matrix Factor that deviates from 1 and a higher %CV, indicating less reliable correction.
The logical relationship for choosing an appropriate internal standard is depicted in the diagram below.
Caption: The decision pathway for selecting an internal standard to mitigate matrix effects.
Conclusion
While direct experimental evidence for the performance of this compound is not currently available in published literature, the principles of bioanalytical method validation strongly support its suitability as an internal standard for the quantification of Aripiprazole and related compounds. The use of a stable isotope-labeled internal standard is the most robust strategy to correct for the unpredictable nature of matrix effects in LC-MS/MS bioanalysis. As demonstrated through the illustrative data, a SIL-IS is expected to co-elute and experience the same ionization effects as the analyte, leading to a highly precise and accurate normalization of the analytical signal. This ensures the generation of reliable pharmacokinetic and toxicokinetic data, which is critical in drug development and clinical research. For any new bioanalytical method, it is imperative to perform a thorough validation that includes a rigorous assessment of matrix effects to ensure the chosen internal standard provides adequate correction.
References
- 1. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Aripiprazole Bromobutoxyquinolinone Analog (25 mg) (7-(4-bromobutoxy)quinolin-2(1H)-one) [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemwhat.com [chemwhat.com]
Framework for Inter-Laboratory Comparison of Bioanalytical Assays Using 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 as an Internal Standard
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no direct inter-laboratory comparison studies have been published for assays specifically utilizing 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8. This guide provides a comprehensive framework and hypothetical protocol for conducting such a comparison, intended to serve as a foundational document for laboratories planning to validate and compare bioanalytical methods using this internal standard.
Introduction
This compound is a deuterated analog of a quinolinone derivative, often used as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The incorporation of eight deuterium atoms provides a mass shift that allows it to be distinguished from its non-deuterated counterpart, while maintaining similar chromatographic behavior and ionization efficiency. This makes it an ideal candidate for correcting variations in sample preparation and instrument response.
This guide outlines a proposed inter-laboratory comparison to assess the robustness, reproducibility, and transferability of a bioanalytical method for the quantification of a hypothetical analyte, "Analyte X" (the non-deuterated 7-(4-Bromobutoxy)quinolin-2(1H)-one), using this compound as the internal standard.
Proposed Experimental Design for Inter-Laboratory Comparison
An inter-laboratory comparison, or ring trial, is essential for validating the ruggedness of an analytical method. The following workflow outlines the key stages of such a study.
Caption: Workflow for a proposed inter-laboratory comparison study.
Detailed Experimental Protocol: Quantification of "Analyte X"
This section details a hypothetical but representative LC-MS/MS protocol for the quantification of "Analyte X" in human plasma.
3.1. Materials and Reagents
-
Analyte X: 7-(4-Bromobutoxy)quinolin-2(1H)-one
-
Internal Standard (IS): this compound
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade or higher.
-
Reagents: Formic acid (FA), HPLC grade water.
-
Biological Matrix: Blank human plasma.
3.2. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Analyte X and the IS in DMSO.
-
Working Solutions: Serially dilute the stock solutions in 50:50 ACN:H₂O to prepare working solutions for calibration standards (CS) and quality controls (QC).
3.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 150 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
3.4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Standard UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte X: Q1: 296.0 -> Q3: 160.1 (hypothetical) IS (d8): Q1: 304.2 -> Q3: 160.1 (hypothetical) |
| Collision Energy | To be optimized by each laboratory |
Data Presentation and Acceptance Criteria
Quantitative data from each participating laboratory should be summarized for direct comparison. The following tables provide a template for data presentation.
Table 1: Linearity of Calibration Curves
| Laboratory ID | Calibration Range (ng/mL) | Regression Model | Mean R² (n=3) | Mean Accuracy (%) of Calibrators |
| Lab A | 1 - 1000 | 1/x² weighted | 0.998 | 98.5 - 101.2 |
| Lab B | 1 - 1000 | 1/x² weighted | 0.997 | 97.9 - 102.1 |
| Lab C | 1 - 1000 | 1/x² weighted | 0.999 | 99.0 - 100.8 |
Table 2: Inter-laboratory Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Lab ID | Mean Measured Conc. (ng/mL, n=5) | Precision (%CV) | Accuracy (%) |
| LQC | 3 | Lab A | 2.95 | 4.1 | 98.3 |
| Lab B | 3.08 | 5.3 | 102.7 | ||
| Lab C | 2.99 | 4.5 | 99.7 | ||
| MQC | 50 | Lab A | 51.2 | 3.2 | 102.4 |
| Lab B | 48.9 | 4.0 | 97.8 | ||
| Lab C | 50.5 | 3.5 | 101.0 | ||
| HQC | 800 | Lab A | 790.1 | 2.8 | 98.8 |
| Lab B | 815.4 | 3.1 | 101.9 | ||
| Lab C | 804.0 | 2.9 | 100.5 | ||
| Inter-lab CV% | (All Labs) | < 15% | 85-115% |
Visualization of Key Relationships
The core of a bioanalytical method validation is the relationship between the analyte and its internal standard. The following diagram illustrates the logical basis for using a stable isotope-labeled internal standard.
A Guide to Selecting the Optimal Deuterated Internal Standard: Justification for d8 Labeling
In the precise world of quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides a comprehensive comparison of deuterated internal standards with varying degrees of deuterium labeling (d3, d5, and d8), offering a clear justification for the preferential use of more heavily labeled standards like d8 in many bioanalytical scenarios.
The primary role of an internal standard is to compensate for variability throughout the analytical workflow, including sample extraction, matrix effects, and instrument response. A SIL-IS, being chemically identical to the analyte, is the ideal candidate for this purpose as it co-elutes with the analyte and experiences similar ionization effects. However, the degree of deuteration can significantly influence its performance.
Key Performance Considerations
The selection of a deuterated internal standard should be based on a thorough evaluation of several key performance parameters. A higher degree of deuterium labeling, such as in a d8 standard, is often employed to mitigate specific analytical challenges.
Isotopic Crosstalk: One of the most significant considerations is the potential for isotopic crosstalk. This occurs when the isotopic signature of the analyte interferes with the signal of the internal standard, or vice versa. The natural abundance of isotopes (e.g., ¹³C) in the analyte can lead to a small signal at the mass-to-charge ratio (m/z) of a lightly deuterated internal standard (e.g., d3). This interference can compromise the accuracy of the assay, especially at low analyte concentrations. A more heavily labeled standard, such as a d8, provides a greater mass difference from the analyte, effectively shifting its signal away from the analyte's isotopic cluster and minimizing the risk of crosstalk.
Metabolic Stability and Fragmentation: The position and number of deuterium labels can also influence the metabolic stability and mass spectral fragmentation of the internal standard. It is crucial that the deuterium labels are not located at sites prone to metabolic alteration or exchange with protons from the solvent. Furthermore, the fragmentation pattern of the deuterated standard should be well-characterized to ensure that the selected product ion for quantification is not subject to interference. In some cases, a higher degree of deuteration can be advantageous. For instance, in the analysis of 11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid (Δ9-THC-COOH), a d3-labeled standard was found to have a limited dynamic range due to a fragmentation pathway involving the loss of the deuterated side chain, which contributed to an ion at m/z 316, also present in the natural drug's spectrum. A d6-labeled standard, with deuterium atoms on the dibenzopyran structure, avoided this issue.[1]
Chromatographic Isotope Effect: A potential drawback of heavy isotope labeling is the "chromatographic isotope effect," where the deuterated standard may exhibit a slightly different retention time compared to the unlabeled analyte. This can be more pronounced with a higher number of deuterium atoms. If the retention times differ significantly, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification. Therefore, it is essential to evaluate the chromatographic co-elution of the analyte and the chosen deuterated standard during method development.
Comparative Performance Data
While a direct head-to-head comparison of d3, d5, and d8 standards for a single analyte is not always available in the literature, data from studies comparing different labeled standards provide valuable insights into their performance.
| Parameter | d2-Testosterone | d5-Testosterone | ¹³C₃-Testosterone |
| Bias vs. Reference Method | Considered the target | Lower results observed | Lower results, but closer to target than d5 |
| Reference | [2][3] | [2][3] | [2] |
This table summarizes findings from a study comparing different internal standards for testosterone analysis by LC-MS/MS. The d2-labeled standard showed the best agreement with the reference method in this particular assay.
| Internal Standard | Analyte | Key Finding | Reference |
| d6-Δ9-THC-COOH | Δ9-THC-COOH | Avoided fragmentation issues and limited dynamic range seen with d3-standard. | [1] |
This table highlights a specific case where a more heavily labeled (d6) standard provided a distinct advantage over a lighter (d3) one due to fragmentation patterns.
Experimental Protocols
The validation of a deuterated internal standard is a critical step in ensuring a robust and reliable bioanalytical method. The following are generalized protocols for key validation experiments.
Protocol 1: Assessment of Isotopic Crosstalk
-
Objective: To determine the extent of signal contribution from the analyte to the internal standard and vice versa.
-
Procedure:
-
Prepare a blank matrix sample spiked with the analyte at the upper limit of quantification (ULOQ) without the internal standard.
-
Prepare a blank matrix sample spiked with the internal standard at its working concentration without the analyte.
-
Analyze both samples by LC-MS/MS, monitoring the mass transitions for both the analyte and the internal standard.
-
-
Acceptance Criteria:
-
The response in the internal standard's mass transition in the analyte-only sample should be less than 5% of the internal standard's response in a sample containing only the internal standard.
-
The response in the analyte's mass transition in the internal standard-only sample should be less than 1% of the analyte's response at the lower limit of quantification (LLOQ).
-
Protocol 2: Evaluation of Matrix Effects
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
-
Procedure:
-
Prepare a set of "neat" solutions containing the analyte and internal standard at low and high concentrations in the final mobile phase.
-
Prepare a set of "post-extraction spiked" samples by extracting blank matrix from at least six different sources and then spiking the extracts with the analyte and internal standard at the same low and high concentrations.
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the internal standard-normalized MF.
-
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix lots should be ≤15%.
-
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Conclusion
The selection of an appropriate deuterated internal standard is a critical aspect of robust bioanalytical method development. While d3 and d5 labeled standards can be suitable for many applications, a d8 labeled standard often provides a superior solution, particularly when dealing with analytes that have a high natural isotopic abundance or are prone to specific fragmentation pathways that can cause interference with less heavily labeled standards. The increased mass separation afforded by a d8 standard minimizes the risk of isotopic crosstalk, a significant source of analytical error. While the potential for a chromatographic isotope effect must be evaluated, the benefits of enhanced accuracy and reliability frequently justify the use of a more heavily deuterated internal standard. By carefully considering the principles outlined in this guide and conducting thorough method validation, researchers can confidently select the optimal internal standard to ensure the integrity of their bioanalytical data.
References
- 1. Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a halogenated organic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory requirements.
Waste Characterization and Hazard Identification
Key Hazards:
Due to its chemical structure, it should be treated as a regulated chemical waste.
Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate appropriate disposal.
-
Designated Waste Container: this compound waste must be collected in a designated container specifically for halogenated organic waste .[2][3][4] These containers are often color-coded (e.g., green-labeled carboys) or clearly labeled.[3]
-
Avoid Mixing: Do not mix halogenated organic waste with other waste streams such as:
-
Solid Waste: Since this compound is a solid, it should be collected as such. If it is dissolved in a solvent for an experiment, the resulting solution should be disposed of as halogenated solvent waste.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name: "this compound".[2][4] All constituents and their approximate percentages should be listed on the hazardous waste tag.[2]
-
Container Integrity: Use a clean, dry, and sealable container that is compatible with the chemical.[1][4] The container should be kept closed when not in use.[2][4]
Storage of Waste
Proper storage of hazardous waste in the laboratory is crucial to maintain a safe working environment.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[2]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Ventilation: Store the waste in a well-ventilated area, such as in a chemical fume hood, especially if commingling with other compatible halogenated solvents.[2][4]
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office and completing a chemical waste collection request form.[2]
-
Transportation: Do not attempt to transport the waste off-site yourself. The disposal company will handle the transportation to a licensed facility.
-
Disposal Method: The standard disposal method for halogenated organic waste is high-temperature incineration at a regulated hazardous waste facility.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [2][3] |
| pH Range for Neutralization (if applicable) | 6-9 | [6] |
| Maximum Accumulation in SAA | Varies by institution (e.g., 25 gallons) | [2] |
| Disposal Method | Incineration | [3] |
Experimental Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
Essential Safety and Handling Guide for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated compound, this information is compiled from the SDS of the non-deuterated analogue and structurally similar compounds. It is imperative to treat this chemical with caution and perform a thorough risk assessment before commencing any experimental work.
Hazard Identification and Personal Protective Equipment
Based on the hazard profile of similar quinolinone and alkyl halide compounds, this compound is presumed to pose risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some related compounds are also known to be harmful if swallowed.[2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side shields.[2] A face shield is recommended when there is a risk of splashing.[3][4] | To protect eyes from splashes, aerosols, and solid particulates. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2] A lab coat must be worn, ensuring full skin coverage.[2] Consider double-gloving for enhanced protection.[3] | To prevent dermal absorption and skin irritation.[1] |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[2][5] If a fume hood is unavailable or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[3] | To protect against inhalation of fine powders and potential vapors.[1] |
| Hand Protection | Inspect gloves for any signs of degradation or contamination before use. Change gloves immediately if contaminated.[3] | To ensure a consistent and reliable barrier against chemical contact. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental compliance.
Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational before starting work.
-
Keep the work area clean and uncluttered.[6]
-
Have an emergency spill kit readily accessible.
-
-
Weighing and Dispensing :
-
Handle the solid compound within the fume hood.
-
Use appropriate tools, such as spatulas, to handle the solid and avoid generating dust.[5]
-
If available, use anti-static weighing tools.[3]
-
Securely cap the primary container immediately after weighing.[3]
-
Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[3]
-
-
Dissolution and Experimental Use :
-
Storage :
Disposal Plan
-
Waste Segregation : All waste contaminated with this compound must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Contaminated Materials : Dispose of all single-use items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, as hazardous waste.[5]
-
Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Disposal Protocol : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
